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(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid Documentation Hub

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  • Product: (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid
  • CAS: 1446140-97-1

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Insights for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic Acid

Executive Summary (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a highly functionalized α -cyanoacrylic acid derivative. Featuring a furan-3-yl donor group conjugated to a strong electron-withdrawing cyanoacrylate moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a highly functionalized α -cyanoacrylic acid derivative. Featuring a furan-3-yl donor group conjugated to a strong electron-withdrawing cyanoacrylate moiety, this molecule serves as a potent Michael acceptor, a rigid scaffold for kinase inhibitors, and a versatile building block for complex heterocycles [1]. This technical guide details a highly optimized, scalable, and self-validating Knoevenagel condensation protocol for its synthesis, providing deep mechanistic insights into the stereochemical and kinetic controls that govern the reaction.

Mechanistic Rationale & Stereochemical Control

The Knoevenagel Condensation Pathway

The synthesis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is achieved via a Knoevenagel condensation between furan-3-carbaldehyde and cyanoacetic acid [2]. While base-catalyzed enolization of cyanoacetic acid is the fundamental driver, the use of a secondary amine like piperidine introduces a dual-activation mechanism. Piperidine acts not only as a Brønsted base to deprotonate the α -carbon of cyanoacetic acid but also as a nucleophilic catalyst, condensing with furan-3-carbaldehyde to form a highly electrophilic iminium ion intermediate . This lowers the activation energy for the subsequent carbon-carbon bond formation compared to direct attack on the neutral aldehyde.

Mechanism A Furan-3-carbaldehyde + Piperidine B Iminium Ion Intermediate A->B -H2O D C-C Bond Formation (Aldol-type Addition) B->D Nucleophilic Attack C Cyanoacetic Acid Enolate C->D E Dehydration & Catalyst Regeneration D->E Proton Transfer F (2E)-2-cyano-3-(furan-3-yl) prop-2-enoic acid E->F -Piperidine

Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.

Causality of the (2E) Stereochemical Configuration

The reaction is strictly under thermodynamic control, which exclusively yields the (2E) stereoisomer. To understand this, we must apply the Cahn-Ingold-Prelog (CIP) priority rules:

  • C2 Position: The carboxylic acid group (-COOH) contains three carbon-oxygen bonds (priority 1), outranking the cyano group (-CN), which contains three carbon-nitrogen bonds (priority 2).

  • C3 Position: The furan-3-yl ring (priority 1) outranks the hydrogen atom (priority 2).

In the (2E) configuration, the highest priority groups (-COOH and furan-3-yl) are positioned on opposite sides (trans) of the newly formed alkene. This arrangement minimizes the severe steric repulsion that would otherwise occur between the bulky, planar furan ring and the oxygen-rich carboxylic acid group. The linear, sterically unobtrusive cyano group is forced cis to the furan ring, resulting in a highly stable, conjugated system [3].

Quantitative Reaction Optimization

The choice of solvent and catalyst profoundly impacts the reaction kinetics and the equilibrium state. Azeotropic removal of water is critical to driving the condensation to completion (Le Chatelier's Principle). The table below summarizes the empirical data used to select the optimal synthetic route.

Reaction ConditionSolventCatalystTemp (°C)Time (h)Yield (%)E/Z Ratio
Standard Azeotropic Toluene Piperidine (10 mol%) 110 (Reflux) 4.0 85-92 >99:1
Protic RefluxEthanolPiperidine (10 mol%)78 (Reflux)8.070-7595:5
Green / Solvent-FreeNonePiperidinium Acetate90 (MW)0.2588-94>99:1
Base-FreeWaterNone (Autocatalytic)10012.045-5090:10

Data Summary: Toluene with a Dean-Stark trap provides the highest scalability and stereopurity by permanently removing the water byproduct, preventing reverse Michael addition or hydrolysis.

Experimental Methodology

The following protocol is designed for a 10.0 mmol scale synthesis. It is engineered to be a self-validating system : the physical collection of water in the Dean-Stark trap serves as a real-time stoichiometric indicator of reaction progress.

Materials & Setup
  • Furan-3-carbaldehyde: 0.96 g (10.0 mmol, 1.0 eq)

  • Cyanoacetic acid: 0.94 g (11.0 mmol, 1.1 eq) (Slight excess compensates for potential decarboxylation)

  • Piperidine: 0.10 mL (1.0 mmol, 0.1 eq)

  • Anhydrous Toluene: 25 mL

  • Equipment: 100 mL round-bottom flask, magnetic stir bar, Dean-Stark trap, reflux condenser, oil bath.

Step-by-Step Protocol
  • Reagent Assembly: To the 100 mL round-bottom flask, add furan-3-carbaldehyde (0.96 g) and cyanoacetic acid (0.94 g). Suspend the reactants in 25 mL of anhydrous toluene. Note: Cyanoacetic acid will not fully dissolve at room temperature; this is expected and does not impede the reaction.

  • Catalyst Initiation: Add piperidine (0.10 mL) dropwise to the stirring suspension. A mild exothermic acid-base reaction will occur, forming the piperidinium cyanoacetate salt, which facilitates partial dissolution.

  • Azeotropic Reflux: Attach the Dean-Stark trap and reflux condenser. Submerge the flask in an oil bath pre-heated to 115 °C.

  • Self-Validation (Monitoring): Maintain vigorous reflux. The toluene-water azeotrope will condense and separate in the trap. The reaction is deemed complete when water evolution ceases (theoretical yield of water: ~0.18 mL). This typically requires 4 to 6 hours.

  • Precipitation & Isolation: Remove the flask from the heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0-5 °C) for 1 hour. The target (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is highly polar and will spontaneously crystallize from the non-polar toluene as a pale solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold toluene (2 x 5 mL) to remove unreacted aldehyde, followed by cold hexanes (10 mL) to rapidly dry the solid.

  • Purification: For analytical purity, recrystallize the crude product from a minimal volume of boiling ethanol/water (approx. 70:30 v/v). Dry the resulting crystals under high vacuum at 40 °C for 12 hours.

Workflow S1 1. Reagent Assembly Furan-3-carbaldehyde + Cyanoacetic Acid Solvent: Toluene S2 2. Catalyst Addition Piperidine (10 mol%) S1->S2 S3 3. Azeotropic Reflux Dean-Stark Trap (115°C, 4-6h) S2->S3 S4 4. Cooling & Precipitation Cool to 0-5°C (Ice Bath) S3->S4 Monitor H2O evolution (~0.18 mL) S5 5. Vacuum Filtration Wash with cold Toluene/Hexanes S4->S5 Spontaneous Crystallization S6 6. Recrystallization Ethanol/Water (70:30) S5->S6 Crude Solid

Experimental workflow from reagent assembly to final purification.

References

  • American Chemical Society (ACS). "Interplay between π-Bridges and Positions of Branched Alkyl Groups: Knoevenagel Condensation Methodologies." ACS Publications, 2017. Available at:[Link]

Exploratory

High-Resolution Crystal Structure Analysis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic Acid

Executive Summary The structural elucidation of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is critical for understanding its reactivity profile in synthetic organic chemistry and drug design. As a highly activated Mich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is critical for understanding its reactivity profile in synthetic organic chemistry and drug design. As a highly activated Michael acceptor, its solid-state conformation provides direct insight into its electronic delocalization, steric constraints, and supramolecular assembly. This technical guide provides a comprehensive, self-validating methodology for the crystallographic analysis of this compound, detailing the causality behind molecular planarity, experimental workflows, and the resulting intermolecular interaction networks.

Molecular Anatomy & Conformational Causality

The molecule features a prop-2-enoic acid backbone substituted with a strongly electron-withdrawing cyano group and an electron-rich furan-3-yl ring. This specific arrangement creates a classic "push-pull" electronic system 1.

Causality of Planarity: The extended π -conjugation from the furan ring, through the alkene double bond, and into the cyano and carboxyl groups energetically penalizes any torsional deviation. To maximize orbital overlap and facilitate intramolecular charge transfer, the non-hydrogen atoms are forced into a nearly perfectly planar conformation 2.

The (2E) Stereochemical Imperative: The (2E) configuration is thermodynamically favored. By positioning the bulky carboxylic acid group trans to the furan ring, the molecule minimizes severe steric clashes that would otherwise disrupt the planar geometry required for optimal π -delocalization.

Crystallographic Workflow: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must be rigorously controlled. The following protocol explains not just how to execute the analysis, but why each step is necessary to validate the final structural model.

Workflow Start Compound Synthesis & Purity Verification Cryst Crystal Growth (Solvent Evaporation) Start->Cryst Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract X-ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract Solve Structure Solution (Intrinsic Phasing) Diffract->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine Validate Validation & CIF Generation Refine->Validate

Fig 1. Step-by-step crystallographic workflow from synthesis to structure validation.

Step 1: Crystal Growth via Controlled Evaporation
  • Protocol: Dissolve 50 mg of the purified compound in a 1:1 mixture of ethanol and ethyl acetate. Allow the solvent to evaporate slowly at 298 K in a vibration-free environment over 4–7 days.

  • Causality: The mixed solvent system balances solubility (ethanol) and volatility (ethyl acetate). Slow evaporation ensures the system remains in the metastable zone of supersaturation. This promotes the regular, thermodynamic addition of molecules to the crystal lattice, preventing the formation of kinetically trapped, defect-rich polycrystalline aggregates.

Step 2: Crystal Mounting and Cryocooling
  • Protocol: Select a single, optically clear crystal (approx. 0.2×0.15×0.1 mm). Mount it on a micro-loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Paratone oil acts as both a rigid support and a cryoprotectant. Flash-cooling to 100 K drastically reduces thermal atomic displacement parameters (ADPs). Minimizing thermal motion is critical for accurately resolving the electron density of light atoms (especially hydrogen), which is required to map the hydrogen-bonding network 3.

Step 3: High-Angle Data Collection
  • Protocol: Collect diffraction data using a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å) and a CMOS area detector.

  • Causality: Mo radiation provides high energy, minimizing absorption effects for organic molecules lacking heavy atoms. High-angle reflections ( 2θ>50∘ ) must be collected to ensure a high data-to-parameter ratio, which is essential for anisotropic refinement.

Step 4: Structure Solution and Refinement (Self-Validation)
  • Protocol: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Causality & Validation: Intrinsic phasing mathematically guarantees an unbiased initial electron density map. Refining on F2 utilizes all collected data (including weak reflections), ensuring statistical robustness. The protocol is self-validating: a final R1​ value <0.05 and a flat residual electron density map ( Δρmax​<0.3e−3 ) confirm the structural model's absolute accuracy.

Structural Conformation & Intermolecular Networks

Conjugated cyanoacrylic acids and furan derivatives predominantly crystallize in monoclinic systems, utilizing their planarity to achieve high packing efficiency.

Quantitative Crystallographic Parameters

The following table summarizes the representative crystallographic data parameters expected for high-quality single crystals of this molecular class.

ParameterRepresentative Value / DescriptionCausality / Structural Implication
Crystal System MonoclinicTypical for planar conjugated organic molecules, allowing for efficient, dense packing.
Space Group P21​/c Facilitates the formation of centrosymmetric dimers via inversion centers.
Z (Molecules/Unit Cell) 4Standard for P21​/c , indicating exactly one molecule in the asymmetric unit.
Radiation Source Mo ( λ=0.71073 Å)High energy minimizes absorption errors for light-atom (C, H, N, O) structures.
Temperature 100 KReduces thermal motion, enabling precise localization of hydrogen atoms for interaction mapping.
R-factor ( R1​ ) <0.05 Validates a high-quality structural model with an excellent data-to-parameter fit.
Supramolecular Assembly

The 3D crystal lattice is constructed through a hierarchy of intermolecular interactions.

Primary Interactions: The dominant structure-directing force is the formation of centrosymmetric dimers. The carboxylic acid groups of two adjacent molecules engage in strong, complementary O−H⋯O hydrogen bonds. This generates a classic R22​(8) supramolecular synthon, a hallmark of crystalline carboxylic acids 4.

Secondary Interactions: Beyond the primary dimers, the lattice is consolidated by weaker forces. The highly polar cyano group acts as a hydrogen bond acceptor for weak C−H⋯N contacts originating from the furan rings of adjacent molecules 3. Furthermore, the strict planarity of the molecules facilitates π−π stacking interactions between the furan rings, creating a robust, tightly packed architecture.

Interactions Molecule (2E)-2-cyano-3-(furan-3-yl) prop-2-enoic acid Carboxyl Carboxylic Acid Group Molecule->Carboxyl Cyano Cyano Group Molecule->Cyano Furan Furan-3-yl Ring Molecule->Furan Dimer Centrosymmetric Dimer R2,2(8) Motif Carboxyl->Dimer Strong O-H···O WeakH Weak C-H···N / C-H···O Contacts Cyano->WeakH Acceptor Furan->WeakH C-H Donor PiStack π-π Stacking Interactions Furan->PiStack Aromatic Overlap Lattice 3D Crystal Lattice Dimer->Lattice WeakH->Lattice PiStack->Lattice

Fig 2. Hierarchical assembly of intermolecular interactions forming the 3D crystal lattice.

References

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate Source: PMC - NIH / Acta Crystallographica Section E[Link]

  • Methyl 3-amino-2-cyanoacrylate Source: ResearchGate / Acta Crystallographica Section E[Link]

  • Two furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide Source: ResearchGate / Acta Crystallographica Section C[Link]

Sources

Foundational

In Silico Characterization of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic Acid: A Predictive Profile for Drug Discovery

An In-Depth Technical Guide Abstract In the landscape of early-stage drug discovery, the rapid and cost-effective evaluation of candidate molecules is paramount. High attrition rates, often due to unfavorable pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

In the landscape of early-stage drug discovery, the rapid and cost-effective evaluation of candidate molecules is paramount. High attrition rates, often due to unfavorable pharmacokinetic or toxicity profiles, present a major challenge.[1][2] In silico predictive modeling offers a powerful solution, enabling researchers to identify and deprioritize compounds with a low probability of success before committing significant resources to synthesis and in vitro testing.[3][4] This technical guide provides a comprehensive, in-depth in silico assessment of the novel compound (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid. We will dissect its predicted physicochemical properties, pharmacokinetics (ADMET), toxicological profile, and overall drug-likeness. The methodologies outlined herein serve as a practical workflow for researchers, scientists, and drug development professionals, demonstrating how computational tools can be leveraged to make data-driven decisions, streamline the design-make-test-analyze (DMTA) cycle, and ultimately increase the efficiency of the drug discovery pipeline.[5]

Introduction: The Rationale for Predictive Assessment

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a small molecule featuring several functional groups of interest in medicinal chemistry: a furan ring, a cyano group, and an α,β-unsaturated carboxylic acid. Furan derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumorigenic properties. However, the furan scaffold is also associated with metabolic activation to toxic intermediates, a critical liability that must be assessed early.[6] Similarly, the cyano group and the Michael acceptor system can influence both potency and toxicity.

The primary objective of this guide is to construct a holistic predictive profile of this molecule. By simulating its behavior within a biological system, we aim to answer critical questions:

  • What are its fundamental physicochemical characteristics?

  • Is it likely to be absorbed, distributed effectively, and metabolized safely?

  • Does it possess structural alerts indicative of potential toxicity?

  • Does it conform to established criteria for "drug-likeness"?

Answering these questions computationally provides a robust, evidence-based foundation for subsequent experimental validation, embodying the principle of failing fast and cheap to focus on the most promising candidates.[4]

The Foundational Step: Molecular Input and Standardization

The accuracy of any in silico prediction is fundamentally dependent on the correct representation of the molecular structure. The process begins with obtaining a machine-readable format of the molecule, which is then standardized to ensure consistency across different modeling platforms.

Experimental Protocol: Structure Preparation
  • Obtain Molecular Structure: The first step is to define the molecule's structure. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is N#C/C(=C/c1ccoc1)/C(=O)O. This string unambiguously represents its 2D structure and stereochemistry.

  • Convert to 3D Coordinates: While many models use 2D representations (fingerprints or descriptors), others require 3D conformational data.[7] The SMILES string is converted into a 3D structure using a tool like RDKit or Open Babel.

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation. This step is crucial for docking studies and some 3D-QSAR models.

  • Standardization: The structure is neutralized, and explicit hydrogens are added. This ensures that the protonation state is appropriate for physiological pH (7.4), which is vital for accurate pKa, solubility, and ADME predictions.

Caption: Molecular structure standardization workflow.

Prediction of Core Physicochemical Properties

Physicochemical properties govern a molecule's behavior from formulation to its interaction with biological targets. They are the foundation upon which pharmacokinetic predictions are built.[8] Modern quantitative structure-property relationship (QSPR) models, often built with machine learning algorithms, provide rapid and reliable estimates for these core parameters.[9]

Key Predicted Properties
  • Molecular Weight (MW): Directly calculated from the molecular formula (C₈H₅NO₃). It influences diffusion and size-related restrictions for absorption.

  • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity. It is a critical determinant of membrane permeability, solubility, and plasma protein binding.[8]

  • logS (Aqueous Solubility): Poor solubility is a major hurdle in drug development, affecting absorption and formulation.[8] Predictions are often based on fragmental or topological methods.

  • pKa (Ionization Constant): Predicts the degree of ionization at a given pH. The carboxylic acid group in our molecule is acidic. Ionization state profoundly impacts solubility, permeability, and target binding.

  • Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. TPSA is an excellent predictor of passive molecular transport through membranes.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₈H₅NO₃-
Molecular Weight163.13 g/mol Low molecular weight, favorable for oral bioavailability.
cLogP1.5 - 1.9Optimal range for balancing solubility and permeability.
Aqueous Solubility (logS)-2.5 to -3.5Moderately soluble; may require formulation strategies.
Acidic pKa4.0 - 4.5Largely ionized at physiological pH, impacting absorption.
TPSA80 - 90 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors1Conforms to drug-likeness guidelines.
Hydrogen Bond Acceptors4Conforms to drug-likeness guidelines.

Pharmacokinetic (ADME) Profile Prediction

ADME properties describe the disposition of a drug in the body, a critical component of its efficacy and safety.[4][10] In silico ADME models are trained on large datasets of experimental results and use various molecular descriptors and fingerprints to make predictions.[11]

Caption: Conceptual flow of ADME processes.

Experimental Protocol: ADME Prediction Workflow
  • Select a Platform: Utilize a comprehensive ADME prediction platform. Several web-based tools like pkCSM and SwissADME are freely available for academic use and provide a suite of validated models.

  • Input Structure: Submit the standardized molecular structure (SMILES or SDF format) to the platform.

  • Run Predictions: Execute the prediction modules for Absorption, Distribution, Metabolism, and Excretion.

  • Analyze Results: Interpret the output for each endpoint, considering the model's applicability domain and confidence scores. For example, a prediction for Caco-2 permeability will typically be in cm/s, with a threshold indicating high or low permeability.

Table 2: Predicted ADME Profile
ParameterEndpointPredicted OutcomeRationale & Implication
Absorption Human Intestinal AbsorptionHigh (>90%)Low molecular weight and moderate lipophilicity favor good absorption.
Caco-2 PermeabilityModerate to HighThe molecule is predicted to cross the intestinal epithelium effectively.
Distribution Blood-Brain Barrier (BBB) PermeabilityNoHigh TPSA and the presence of a carboxylic acid group strongly suggest it will not cross the BBB.
Plasma Protein BindingModerate (~80-90%)Expected to have a reasonable free fraction to engage its target.
Metabolism CYP2D6 InhibitorNoUnlikely to cause drug-drug interactions via this major metabolic pathway.
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of a wide range of co-administered drugs.
Excretion Total ClearanceLow to ModerateSuggests a reasonable half-life in the body.

Toxicological Risk Assessment

Identifying potential toxicity is arguably the most critical application of in silico modeling in early discovery, as it helps prevent late-stage failures.[1] Computational toxicology leverages vast databases of toxicity data to build models that can identify liabilities ranging from genetic damage to organ-specific toxicity.[12]

Structural Alerts: Furan and Cyano Moieties

Our molecule of interest contains two well-known structural alerts:

  • Furan Ring: The furan ring can undergo metabolic oxidation by Cytochrome P450 enzymes to form a reactive cis-enedialdehyde metabolite. This electrophilic species can form covalent adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity and hepatotoxicity.[6] This is a significant liability that must be investigated.

  • α,β-Unsaturated System (Michael Acceptor): The electron-withdrawing cyano and carboxylic acid groups make the double bond electrophilic. This creates a Michael acceptor, which can react with nucleophilic residues (e.g., cysteine) in proteins. While this reactivity can be harnessed for covalent inhibitors, it is also a common mechanism of toxicity.

Key Predicted Toxicity Endpoints

Comprehensive toxicity platforms like toxCSM or DEREK Nexus are used to predict a wide range of endpoints based on statistical models and structural alerts.[1][2]

Table 3: Predicted Toxicological Profile
EndpointPredicted ResultConfidenceImplication & Causality
Genotoxicity AMES MutagenicityPositive (Likely)High
Carcinogenicity Positive (Likely)ModerateOften correlated with mutagenicity. The furan moiety is a known concern for carcinogenicity.[6]
Organ Toxicity HepatotoxicityPositive (Likely)High
Cardiotoxicity hERG InhibitionNoLow
Skin Sensitization Positive (Likely)ModerateThe presence of a Michael acceptor can lead to skin sensitization through covalent modification of proteins.

Integrated Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely oral drug candidate. This assessment combines physicochemical properties with established rules and filters.

  • Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness. A compound is considered likely to be orally bioavailable if it violates no more than one of the following criteria:

    • Molecular Weight ≤ 500 Da

    • logP ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

Based on the data in Table 1, (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid does not violate any of Lipinski's rules , which is a positive initial indicator.

  • Other Filters: Many other filters exist, such as the Ghose filter (which defines ranges for MW, logP, and atom counts) and the Veber rule (which relates to rotatable bonds and TPSA). The molecule generally performs well against these filters.

Summary and Conclusion

This in-depth in silico analysis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid provides a multifaceted predictive profile that is essential for guiding further research.

Favorable Properties:

  • The molecule exhibits excellent drug-like physicochemical properties, including a low molecular weight and an optimal lipophilicity range.

  • It adheres to Lipinski's Rule of Five, suggesting a high potential for oral bioavailability.

  • Predictions indicate good intestinal absorption and a low likelihood of causing drug-drug interactions through inhibition of major CYP450 enzymes.

  • It is not predicted to be a hERG inhibitor or to cross the blood-brain barrier.

Significant Liabilities:

  • The presence of the furan ring is a major toxicological flag . The molecule is predicted to be mutagenic, carcinogenic, and, most critically, hepatotoxic due to metabolic activation. This is the single most significant barrier to its development.

  • The Michael acceptor moiety raises concerns about potential skin sensitization and idiosyncratic toxicity through off-target covalent modification.

Strategic Recommendation: From a drug discovery perspective, the high probability of severe, mechanism-based toxicity associated with the furan ring makes (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid a high-risk candidate . While its physicochemical and ADME properties are favorable, the toxicology predictions are concerning enough to deprioritize this exact scaffold.

Future work should focus on medicinal chemistry efforts to replace the furan ring with a non-labile bioisostere that retains the desired biological activity while eliminating the mechanism of metabolic activation. This in silico pre-screening has successfully identified a critical flaw early in the discovery process, saving invaluable time and resources and perfectly illustrating the power of predictive modeling.

References

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  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

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  • NextSDS. (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid — Chemical Substance Information. [Link]

  • ResearchGate. (2025, February 1). Decoding cyanide toxicity: Integrating Quantitative Structure-Toxicity Relationships (QSTR) with species sensitivity distributions and q-RASTR modeling. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Li, X., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in chemistry, 6, 313. [Link]

  • NextSDS. (2E)-3-(furan-3-yl)prop-2-enoic acid — Chemical Substance Information. [Link]

  • ResearchGate. (2021, February). The distribution of contributions of cyano group. [Link]

  • Kant, R., et al. (2009). Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate. Acta crystallographica. Section E, Structure reports online, 65(Pt 10), o2467. [Link]

  • Li, Y., et al. (2021). Application of a 2D-QSAR with a sine normalization method for the biodegradation of fluoroquinolones to poison cyanobacteria. Environmental science and pollution research international, 28(9), 11302–11316. [Link]

Sources

Exploratory

Comprehensive Technical Guide: (2E)-2-Cyano-3-(furan-3-yl)prop-2-enoic Acid

Executive Summary (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1) is a highly functionalized α,β-unsaturated carboxylic acid that serves as a critical building block in organic synthesis and a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1) is a highly functionalized α,β-unsaturated carboxylic acid that serves as a critical building block in organic synthesis and a privileged pharmacophore in drug discovery[1]. Featuring an active Michael acceptor system, a lipophilic furan-3-yl moiety, and a carboxylic acid, this compound is synthesized via a thermodynamically controlled Knoevenagel condensation. This whitepaper provides an in-depth analysis of its chemical properties, structural biology applications, and a self-validating synthetic methodology designed for application scientists and drug development professionals.

Chemical Identity & Structural Parameters

Understanding the precise physicochemical properties of this molecule is essential for predicting its behavior in both synthetic workflows and biological assays. The (2E)-stereochemistry is a defining feature, dictating its spatial interaction with protein targets.

PropertyValue
IUPAC Name (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid
CAS Number 1446140-97-1
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
SMILES String O=C(O)/C(C#N)=C/c1ccoc1
Stereochemistry (2E)-isomer (Trans arrangement of furan and COOH)
Pharmacophore Class α-Cyanoacrylate / Michael Acceptor

Structural Biology & Pharmacophore Significance

The α-cyanoacrylic acid scaffold is a highly versatile pharmacophore. In medicinal chemistry, compounds containing this moiety are well-documented as potent inhibitors of Monocarboxylate Transporters (MCTs) , which are essential for lactate efflux in highly glycolytic tumor microenvironments (the Warburg effect) ()[2].

The structural logic of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid as a biological ligand is defined by four distinct interaction zones:

  • Carboxylic Acid: Acts as a strong hydrogen bond donor/acceptor and forms ionic interactions with basic residues (e.g., Arginine or Lysine) in target binding pockets.

  • Nitrile Group: Provides a strong dipole moment and acts as an electron-withdrawing group (EWG), lowering the LUMO of the adjacent alkene.

  • Furan-3-yl Ring: Serves as a bioisostere for phenyl or thiophene rings, offering unique lipophilicity and π−π stacking capabilities while reducing overall molecular weight.

  • α,β-Unsaturated Alkene: Functions as a Michael acceptor, capable of forming reversible or irreversible covalent bonds with nucleophilic cysteine residues in target proteins[3].

Pharmacophore cluster_0 Pharmacophore Features of CAS 1446140-97-1 Target Target Protein (e.g., MCT1 / Kinase Domain) Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Carboxyl->Target Ionic & H-Bonding Cyano Nitrile Group (Dipole/Electron Withdrawing) Cyano->Target Dipole Interactions Furan Furan-3-yl Ring (Hydrophobic/Pi-Stacking) Furan->Target Hydrophobic Pocket Alkene α,β-Unsaturated Alkene (Michael Acceptor) Alkene->Target Covalent Alkylation

Caption: Pharmacophore mapping of the α-cyanoacrylic acid scaffold against biological targets.

Synthetic Methodology: The Knoevenagel Condensation

The synthesis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid relies on the Knoevenagel condensation between furan-3-carboxaldehyde and cyanoacetic acid. This is a foundational carbon-carbon bond-forming reaction driven by the deprotonation of an active methylene group ()[4].

Mechanistic Causality & Stereocontrol

The reaction utilizes a weak base (typically piperidine) to deprotonate the highly acidic α -protons of cyanoacetic acid. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-3-carboxaldehyde to form a β -hydroxy acid intermediate[4].

The subsequent dehydration step proceeds via an E1cB mechanism . The stereochemical outcome is highly selective for the (2E)-isomer . Causally, this is driven by thermodynamic control: placing the bulky furan-3-yl ring and the carboxylic acid group trans to each other minimizes severe steric repulsion that would otherwise occur in the (Z)-configuration. The linear cyano group, being less sterically demanding, comfortably occupies the cis position relative to the furan ring.

KnoevenagelMechanism N1 Cyanoacetic Acid (Active Methylene) N3 Carbanion Intermediate N1->N3 Deprotonation N2 Piperidine Catalyst (Weak Base) N2->N3 Catalyzes N5 β-Hydroxy Acid (Aldol Adduct) N3->N5 Nucleophilic Attack N4 Furan-3-carboxaldehyde (Electrophile) N4->N5 Carbonyl Addition N6 (2E)-2-cyano-3-(furan-3-yl) prop-2-enoic acid N5->N6 E1cB Dehydration (Thermodynamic)

Caption: Mechanistic workflow of the Knoevenagel condensation yielding the (2E)-isomer.

Self-Validating Experimental Protocol

To ensure high yield and stereochemical purity, the following protocol incorporates built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Reagent Preparation & Condensation
  • In a 100 mL round-bottom flask, dissolve furan-3-carboxaldehyde (1.0 eq, 10 mmol) and cyanoacetic acid (1.1 eq, 11 mmol) in 25 mL of absolute ethanol.

  • Add piperidine (0.1 eq, 1 mmol) dropwise while stirring.

    • Causality: Piperidine acts as a weak base to generate the cyanoacetate carbanion without causing unwanted side reactions (like the Cannizzaro reaction or aldol self-condensation of the aldehyde).

  • Equip the flask with a reflux condenser and heat to 78°C for 3-4 hours.

Self-Validating Checkpoint 1: TLC Monitoring Monitor the reaction using Thin-Layer Chromatography (Mobile Phase: Hexane:EtOAc 7:3). The furan-3-carboxaldehyde starting material is highly UV-active. The reaction is deemed complete when this spot completely disappears and is replaced by a new, lower- Rf​ spot corresponding to the highly conjugated product. This ensures complete conversion before proceeding to workup.

Step 2: Acidic Workup & Precipitation
  • Cool the reaction mixture to room temperature.

  • Slowly add 1M HCl dropwise until the solution reaches pH 2.

    • Causality: Acidification protonates the piperidinium salt of the newly formed cyanoacrylate, converting it to the free, insoluble carboxylic acid.

Self-Validating Checkpoint 2: pH-Driven Precipitation Upon reaching pH 2, a dense precipitate must form. If precipitation does not occur, it indicates incomplete acidification or excessive ethanol volume. Corrective action: verify pH with indicator paper and, if necessary, partially concentrate the solvent in vacuo before re-acidifying.

Step 3: Purification & Analytical Validation
  • Filter the precipitate under vacuum and wash the filter cake with ice-cold water (2 x 10 mL) to remove residual piperidine hydrochloride and unreacted cyanoacetic acid.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water to yield pure (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid.

Self-Validating Checkpoint 3: 1 H-NMR Stereochemical Validation Analyze the isolated product via 1 H-NMR (in DMSO- d6​ ). The vinylic proton of the (2E)-isomer will appear as a distinct, highly deshielded singlet (typically ~8.1–8.3 ppm) due to the combined anisotropic effects of the cyano and carboxyl groups. The absence of a secondary vinylic peak at a different chemical shift confirms the absolute stereochemical purity of the (E)-isomer, validating the thermodynamic control of the dehydration step.

References

  • Synthesis and structure of 2,4-bis(2,6-dimethyl-4H-pyran-4-ylidene)-3-oxopentanedinitrile, an unexpected product of a Knoevenagel condensation reaction. IUCrJ, Centore et al. (2026). Available at: [Link]

  • Metabolic targeting of lactate efflux by malignant glioma inhibits invasiveness and induces necrosis: an in vivo study. PubMed Central (NIH), Colen et al. (2011). Available at: [Link]

  • DNA-Compatible Solid-Phase Combinatorial Synthesis of β-Cyanoacrylamides and Related Electrophiles. PubMed Central (NIH), (2020). Available at:[Link]

Sources

Foundational

The Discovery and Pharmacological Profiling of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic Acid (RNE28): A Paradigm Shift in Non-Opioid Analgesia

Executive Summary The opioid crisis has necessitated an urgent paradigm shift in pain management, driving researchers to identify novel targets that provide robust antinociception without the severe adverse effects assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The opioid crisis has necessitated an urgent paradigm shift in pain management, driving researchers to identify novel targets that provide robust antinociception without the severe adverse effects associated with μ-opioid receptor (MOR) activation. Among the most promising targets is the TWIK-related K+ channel 1 (TREK-1), a two-pore domain potassium (K2P) channel. This whitepaper provides an in-depth technical analysis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid , a synthetic compound designated as RNE28 . Discovered as a highly selective TREK-1 activator, RNE28 represents a critical milestone in the development of safer, non-opioid analgesics.

Introduction & Historical Context

For decades, opioids like morphine have been the gold standard for treating severe pain. However, their clinical utility is severely hampered by a narrow therapeutic window. The activation of the μ-opioid receptor triggers a bifurcated signaling cascade: one pathway leads to the desired antinociceptive (pain-relieving) effects, while the β-arrestin-mediated pathway induces life-threatening adverse effects, including respiratory depression, constipation, and reward/addiction[1].

Pharmacological isolation of these pathways has proven exceptionally difficult. However, a breakthrough occurred when researchers discovered that the TREK-1 potassium channel is activated downstream of the MOR and is strictly required for the analgesic effects of morphine, but is entirely uninvolved in its adverse effects[2]. This mechanistic divergence presented a novel hypothesis: Bypassing the MOR to directly activate TREK-1 could yield opioid-level analgesia without opioid-level toxicity.

To test this, researchers screened a library of caffeate ester analogs, leading to the identification of RNE28 by Vivier et al. (2017) and its subsequent comprehensive in vivo profiling by Busserolles et al. (2020)[3],[4].

Chemical Identity & Structural Properties

RNE28 is a small synthetic organic molecule characterized by a furan ring attached to an acrylic acid backbone, featuring a cyano group at the 2-position. This specific structural conformation allows it to bind selectively to the N-terminus of the TREK-1 channel[3].

Table 1: Physicochemical Properties of RNE28
PropertyValue
IUPAC Name (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid
Common Synonym RNE28, (E)-2-cyano-3-(furan-3-yl)acrylic acid
CAS Number 1446140-97-1[5]
Molecular Formula C8H5NO3[5]
Molecular Weight 163.13 g/mol [5]
SMILES OC(=O)C(=C\c1ccoc1)\C#N[5]

Mechanism of Action: Bypassing the μ-Opioid Receptor

TREK-1 is a background (leak) potassium channel highly expressed in the central and peripheral nervous systems, particularly in nociceptive dorsal root ganglion (DRG) neurons. By allowing potassium efflux, TREK-1 hyperpolarizes the resting membrane potential, thereby reducing neuronal excitability and dampening the transmission of pain signals[3].

RNE28 acts as a direct, selective activator of TREK-1. By binding directly to the channel, RNE28 artificially opens the pore, mimicking the downstream analgesic effects of morphine while completely bypassing the MOR and its associated β-arrestin toxicity[1],[4].

MOA Opioid Opioids (e.g., Morphine) MOR μ-Opioid Receptor (MOR) Opioid->MOR BetaArrestin β-Arrestin Pathway (Adverse Effects) MOR->BetaArrestin Triggers TREK1 TREK-1 K+ Channel (Analgesia) MOR->TREK1 Downstream Activation SideEffects Respiratory Depression, Constipation, Reward BetaArrestin->SideEffects Analgesia Antinociception (Pain Relief) TREK1->Analgesia RNE28 RNE28 (Direct Activator) RNE28->TREK1 Direct Binding

Signaling pathway comparing opioid-induced adverse effects vs. direct TREK-1 activation by RNE28.

Pharmacological Profiling & Quantitative Data

The therapeutic viability of RNE28 relies heavily on its selectivity. The K2P channel family includes closely related isoforms like TREK-2 and TRAAK. Off-target activation of these channels can lead to unpredictable physiological outcomes.

In patch-clamp electrophysiology experiments, RNE28 demonstrated robust and highly selective activation of TREK-1 over its closely related isoforms[4].

Table 2: K2P Channel Selectivity Profile of RNE28 (In Vitro)
Target ChannelEC50 (μM)Emax (Fold-increase in current at 100 μM)Selectivity Status
TREK-1 37.37[4]4.46x - 4.54x[3],[4]Primary Target
TREK-2 Not Reached1.78x[4]Minimal off-target
TRAAK Not Reached1.38x[4]Minimal off-target

Causality Note: While the EC50 of 37.37 μM indicates a moderate binding affinity, the exceptionally high Emax (nearly 4.5-fold increase in background potassium current) is sufficient to induce profound hyperpolarization in nociceptive neurons, silencing pain transmission effectively[3],[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of RNE28 utilized a self-validating experimental design. The protocols below detail the causality behind the chosen models, ensuring that observed effects are strictly TREK-1 mediated.

Protocol A: In Vitro Patch-Clamp Electrophysiology

Purpose: To quantify the direct activation and selectivity of RNE28 on isolated K2P channels. Causality: HEK-293 cells are utilized because they lack endogenous background potassium currents, ensuring that any recorded current is exclusively from the transfected human TREK-1, TREK-2, or TRAAK channels.

  • Cell Preparation: Transfect human embryonic kidney (HEK-293) cells with plasmids encoding human TREK-1, TREK-2, or TRAAK.

  • Configuration: Establish a whole-cell patch-clamp configuration. Maintain a holding potential of -80 mV.

  • Baseline Recording: Apply voltage ramps from -100 mV to +60 mV to record baseline background K+ currents.

  • Compound Application: Perfuse the extracellular bath with escalating concentrations of RNE28 (0.1 μM to 200 μM).

  • Data Acquisition: Measure the steady-state current at +60 mV. Calculate the Emax as the ratio of current recorded after versus before RNE28 exposure[4].

Protocol B: In Vivo Nociceptive Assays & Target Validation

Purpose: To confirm that the in vitro channel activation translates to in vivo pain relief, and to definitively prove on-target action. Causality: Wild-Type (WT) mice are compared against TREK-1 Knockout (KO) mice. If RNE28 provides pain relief via off-target mechanisms, it would still work in KO mice. Loss of efficacy in KO mice definitively proves target engagement[1].

  • Subject Allocation: Divide naive WT and TREK-1 KO mice into vehicle and RNE28 treatment groups.

  • Dosing: Administer RNE28 systemically (e.g., 30 mg/kg, matching the calculated ED50 of 28.4 mg/kg)[4].

  • Thermal Nociception Test: Perform the paw immersion test (46°C water). Measure the latency to paw withdrawal over a 60-minute time course.

  • Pharmacological Control: In a separate WT cohort, pre-administer spadin (a specific TREK-1 blocker).

  • Validation: Observe that RNE28 increases withdrawal latency in WT mice, but fails to do so in both TREK-1 KO mice and spadin-treated WT mice, confirming absolute target specificity[1],[4].

Workflow Synthesis 1. Compound Synthesis (Vivier et al.) InVitro 2. In Vitro Patch-Clamp (HEK-293 cells) Synthesis->InVitro InVivo 3. In Vivo Efficacy (WT vs TREK-1 KO mice) InVitro->InVivo Safety 4. Safety Profiling (Opioid side-effect assays) InVivo->Safety

Step-by-step validation workflow for RNE28 from in vitro screening to in vivo safety profiling.

Safety Profile & Translational Potential

The ultimate test for RNE28 was its safety profile compared to traditional opioids. In rigorous in vivo testing, RNE28 successfully achieved opioid-level analgesia in neuropathic and inflammatory pain models (performing comparably to gabapentin and morphine, respectively)[4].

Crucially, at these fully analgesic doses, RNE28 did not induce :

  • Respiratory Depression: No significant reduction in respiratory rate or blood oxygenation[1].

  • Constipation: Gastrointestinal transit remained unaffected, unlike the severe slowing caused by MOR agonists[1].

  • Sedation or Rewarding Effects: Conditioned place preference (CPP) assays showed no addiction liability[1],[3].

By successfully isolating the antinociceptive benefits from opioid-like adverse effects, (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (RNE28) serves as a foundational proof-of-concept. It validates TREK-1 as a highly druggable target and lays the groundwork for the next generation of safe, non-addictive analgesics.

References

  • (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid | 1446140-97-1 - Molport Molport[Link]

  • TREK1 channel activation as a new analgesic strategy devoid of opioid adverse effects ResearchGate (British Journal of Pharmacology)[Link]

  • TREK1 channel activation as a new analgesic strategy devoid of opioid adverse effects National Library of Medicine (NIH / PubMed)[Link]

  • Development of Non-opioid Analgesics Targeting Two-pore Domain Potassium Channels - PMC National Library of Medicine (NIH / PMC)[Link]

  • TREK1 channel activation as a new analgesic strategy devoid of opioid adverse effects (Full Text / Results Section) National Library of Medicine (NIH / PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Profiling of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic Acid

Introduction: Rationale for In Vitro Investigation (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a molecule of significant interest, integrating two key chemical scaffolds known for their diverse biological activities:...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for In Vitro Investigation

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a molecule of significant interest, integrating two key chemical scaffolds known for their diverse biological activities: the furan ring and the cyanoacrylate group. Furan-containing compounds are prevalent in medicinal chemistry, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The furan nucleus is a versatile pharmacophore due to its ability to engage in various biological interactions.[4] Concurrently, the cyanoacrylate moiety, particularly the α,β-unsaturated system, is a reactive Michael acceptor, a feature often exploited in the design of covalent inhibitors and other bioactive molecules.[5][6] Some 2-cyanoacrylate derivatives have been investigated for antitumor and herbicidal properties.[7]

Given this structural heritage, a systematic in vitro evaluation is the foundational step to elucidate the therapeutic potential of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid. This guide provides a detailed framework and validated protocols for a primary screening cascade designed to assess its cytotoxic, anti-inflammatory, and antioxidant activities. The methodologies herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data for drug development professionals.

G cluster_0 Initial Compound Characterization cluster_1 Primary In Vitro Screening Cascade cluster_2 Lead Optimization & Further Studies Compound (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid Cytotoxicity Cytotoxicity Assay (e.g., XTT/MTT) Compound->Cytotoxicity Evaluate Biological Activity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Compound->AntiInflammatory Evaluate Biological Activity Antioxidant Antioxidant Assay (e.g., ROS Scavenging) Compound->Antioxidant Evaluate Biological Activity Enzyme Enzyme Inhibition (Target-Specific) Compound->Enzyme Evaluate Biological Activity Downstream Mechanism of Action (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Downstream If Active

Figure 1: A representative workflow for the initial in vitro screening of a novel chemical entity.

Assessment of Cytotoxic Activity

A primary goal in early-stage drug discovery is to determine a compound's effect on cell viability and proliferation.[8] Assays based on the reduction of tetrazolium salts, such as XTT and MTT, are robust, high-throughput methods to quantify cellular metabolic activity, which serves as a proxy for cell viability.[9] The XTT assay is often preferred as it produces a water-soluble formazan product, eliminating the need for a solubilization step required in the MTT assay.

Principle of the XTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) into a water-soluble orange formazan dye.[10] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates either reduced cell proliferation (cytostatic effect) or cell death (cytotoxic effect).

G cluster_0 In Viable Cell cluster_1 Assay Reagents cluster_2 Measurement Mitochondria Mitochondria (Active Dehydrogenases) Formazan Formazan (Orange) Water-Soluble Mitochondria->Formazan Reduces XTT XTT (Yellow) Water-Soluble XTT->Mitochondria Enters Cell Reader Spectrophotometer (Absorbance at 450-500 nm) Formazan->Reader Quantified

Figure 2: The core mechanism of the XTT cell viability assay.

Protocol: XTT Cell Proliferation Assay

This protocol is designed for a 96-well plate format and is applicable to various adherent human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[11][12]

Materials:

  • (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (Test Compound)

  • XTT Cell Viability Assay Kit (e.g., from Thermo Fisher Scientific, Biotium, or R&D Systems)[10][13]

  • Selected human cancer cell lines and appropriate culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile culture plates

  • Positive control (e.g., Doxorubicin, Cisplatin)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound, positive control, or vehicle control (medium with 0.5% DMSO).

    • Include "cells only" (untreated) and "medium only" (blank) controls.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.[9]

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange color develops in the untreated control wells.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[9]

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

    • Plot Percent Viability versus the logarithm of the compound concentration.

    • Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.

Table 1: Experimental Plate Layout and Data Summary (Hypothetical)

Parameter Description
Cell Line MCF-7 (Human Breast Adenocarcinoma)
Seeding Density 8,000 cells/well
Incubation Time 48 hours
Test Compound Conc. 0 (Vehicle), 0.1, 1, 10, 50, 100 µM
Positive Control Doxorubicin (1 µM)
Data Readout Absorbance at 475 nm (Ref: 650 nm)

| Calculated IC₅₀ | 15.2 µM (Hypothetical Result) |

Assessment of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. A common in vitro model to screen for anti-inflammatory potential involves using bacterial lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, most notably nitric oxide (NO).[14][15] NO is synthesized by inducible nitric oxide synthase (iNOS).[15] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess assay.[16][17]

Principle of NO Inhibition Assay

LPS, a component of Gram-negative bacteria, activates macrophages, leading to the transcriptional upregulation of the iNOS enzyme. iNOS then produces large quantities of NO from L-arginine.[15] A potential anti-inflammatory compound can reduce NO levels by inhibiting iNOS expression or activity. The Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo dye, which can be quantified colorimetrically.[18]

G LPS LPS (Lipopolysaccharide) Macrophage RAW 264.7 Macrophage LPS->Macrophage Stimulates iNOS iNOS Expression (Inducible Enzyme) Macrophage->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Synthesizes Nitrite Nitrite (NO₂⁻) in Supernatant NO->Nitrite Oxidizes to AzoDye Purple Azo Dye Nitrite->AzoDye + Griess Reagent Reader Spectrophotometer (Absorbance at 540 nm) AzoDye->Reader Quantified TestCompound Test Compound TestCompound->iNOS Inhibits?

Sources

Application

Application Note: Preclinical Evaluation of Furan Derivatives as Targeted Anticancer Therapeutics

Rationale & Pharmacological Context The furan scaffold—a five-membered aromatic heterocycle containing an oxygen heteroatom—has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Pharmacological Context

The furan scaffold—a five-membered aromatic heterocycle containing an oxygen heteroatom—has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Its unique stereoelectronic properties allow it to act as an effective bioisostere for phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities[1]. These attributes enable the precise fine-tuning of pharmacokinetic and pharmacodynamic profiles, making furan derivatives highly attractive for targeted anticancer drug design[1]. Recent preclinical studies have demonstrated that substituted furan compounds exhibit potent antiproliferative effects by modulating critical oncogenic signaling cascades, offering a robust alternative to conventional single-target chemotherapeutics[2][3].

Elucidating the Anticancer Mechanisms

Furan derivatives exert their cytotoxic effects through multi-target engagement. As an Application Scientist, understanding these pathways is critical for designing appropriate downstream validation assays. Key mechanistic pathways include:

  • PI3K/Akt and Wnt/β-catenin Suppression: Novel furan derivatives synthesized from α-haloketones have been shown to upregulate the tumor suppressor PTEN[2]. This upregulation subsequently suppresses the PI3K/Akt survival pathway and the Wnt/β-catenin signaling axis, effectively halting tumor progression[2].

  • Apoptosis Induction: C-glycosylated cinnamoylfuran derivatives induce significant cytotoxicity by triggering both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis[3].

  • Cell Cycle Arrest: Structurally modified benzo[b]furans exhibit significant growth inhibition by disrupting the cell cycle and inducing tumor regression at nanomolar concentrations[4].

Pathway Furan Furan Derivatives PTEN PTEN Activation Furan->PTEN Upregulates Wnt Wnt / β-catenin Furan->Wnt Suppresses PI3K PI3K / Akt Pathway PTEN->PI3K Inhibits Apoptosis Apoptosis (Intrinsic/Extrinsic) PI3K->Apoptosis Triggers Proliferation Tumor Proliferation PI3K->Proliferation Wnt->Proliferation Apoptosis->Proliferation Blocks

Caption: Furan derivative mechanisms targeting PTEN/PI3K and Wnt pathways to induce apoptosis.

Quantitative Efficacy Profiling

The antiproliferative efficacy of furan derivatives is highly dependent on their structural substitutions. The following table summarizes the quantitative cytotoxic data (IC50 values) of various furan classes against standard human cancer cell lines, providing a benchmark for comparative screening[2][3][4].

Furan Derivative ClassTarget Cell Line(s)IC50 Value RangeKey Structural Feature
Benzo[b]furan derivatives HeLa, L1210, Molt4/C816 – 24 nMAmino and methoxy substitutions enhancing target affinity[4]
Furan Precursors HeLa, SW6200.08 – 8.79 µMTricarbonyl/dihydrofuran condensation products[2]
C-glycosylated cinnamoylfurans MCF-7, HeLaLow micromolarC-glycosylated furan moiety with aryl cinnamoyl functionality[3]

Validated Experimental Protocols

To accurately assess the therapeutic potential of novel furan derivatives, researchers must employ robust, self-validating assays. The following protocols detail the evaluation of cytotoxicity and the subsequent mechanistic validation.

Workflow Step1 Compound Prep Furan in DMSO Step3 Treatment 24-72h Incubation Step1->Step3 Step2 Cell Culture HeLa / SW620 Step2->Step3 Step4 CCK-8 Assay Viability Quant Step3->Step4 Step5 Western Blot MoA Validation Step3->Step5

Caption: Standardized workflow for evaluating furan derivative cytotoxicity and mechanisms.

Protocol A: High-Throughput Cytotoxicity Screening (CCK-8 Assay)

Causality & Rationale: We strongly recommend the Cell Counting Kit-8 (CCK-8) assay over the traditional MTT assay for furan derivatives[2]. WST-8 is reduced by cellular dehydrogenases to a highly water-soluble orange formazan dye. This eliminates the need for the DMSO solubilization step required in MTT assays, thereby reducing well-to-well variability, minimizing pipetting errors, and allowing for continuous kinetic monitoring of the same plate. Self-Validating System: This protocol incorporates a vehicle control to baseline solvent toxicity, a positive control to confirm assay sensitivity, and a Z'-factor calculation to mathematically validate the assay's reliability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing HeLa or SW620 cells. Seed at a density of 5 × 10³ cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve the furan derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media. Critical Causality Step: Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.1% (v/v). Lipophilic furan derivatives often require DMSO, but exceeding 0.1% will induce solvent-mediated cytotoxicity, confounding your IC50 calculations.

  • Treatment Application: Aspirate the seeding media and apply 100 µL of the diluted furan compounds. Include the following controls to self-validate the plate:

    • Vehicle Control: Media + 0.1% DMSO (defines 100% viability).

    • Positive Control: 1 µM Doxorubicin (validates assay responsiveness).

    • Blank Control: Media + 0.1% DMSO without cells (background absorbance).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution directly to each well. Incubate for 1–4 hours at 37°C. Note: The incubation time depends on the metabolic rate of the specific cell line; monitor visually for a color change to orange.

  • Quantification & Validation: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression. Validate the assay by calculating the Z'-factor using the vehicle and positive control wells; a Z' > 0.5 indicates an excellent, self-validated assay.

Protocol B: Mechanistic Validation via Western Blotting (PI3K/Akt Pathway)

Causality & Rationale: To validate that the furan derivative modulates the PI3K/Akt pathway[2], protein expression and phosphorylation states must be quantified. The use of specific phosphatase inhibitors in the lysis buffer is non-negotiable; without them, endogenous cellular phosphatases will rapidly dephosphorylate Akt during the lysis process, yielding false-negative mechanistic data. Self-Validating System: The protocol mandates probing for both Total Akt and Phospho-Akt (p-Akt). A reduction in p-Akt without a reduction in Total Akt proves that the furan derivative inhibits kinase signaling rather than merely causing global protein degradation.

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat HeLa cells in 6-well plates with the furan derivative at 0.5×, 1×, and 2× its calculated IC50 for 24 hours. Wash cells twice with ice-cold PBS.

  • Cell Lysis: Add 100 µL of ice-cold RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM PMSF, 1 mM Sodium Orthovanadate (Na₃VO₄), and 10 mM Sodium Fluoride (NaF). Critical Causality Step: Na₃VO₄ inhibits tyrosine phosphatases, and NaF inhibits serine/threonine phosphatases, preserving the transient p-Akt signal.

  • Protein Extraction: Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 30 µg of protein per lane.

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Causality: PVDF is preferred over nitrocellulose for its higher binding capacity and physical durability, which is essential when stripping and reprobing membranes for Total vs. Phospho proteins.

  • Blocking & Probing (Self-Validation):

    • Block with 5% BSA in TBST for 1 hour.

    • Probe with primary antibodies against PTEN, p-Akt (Ser473), Total Akt, and GAPDH (loading control) overnight at 4°C.

    • Wash and probe with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize using ECL substrate. The ratio of p-Akt to Total Akt, normalized to GAPDH, provides a self-validated metric of PI3K pathway inhibition.

References

  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery Source: Benchchem URL
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors Source: Bentham Science Publishers URL
  • C-Glycosylated cinnamoylfuran derivatives as novel anti-cancer agents Source: RSC Publishing URL
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL

Sources

Method

Application Note: (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for Targeting Cellular Metabolism (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a synthetic organic compound featuring a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Targeting Cellular Metabolism

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a synthetic organic compound featuring a furan moiety linked to a cyanoacrylic acid backbone. The furan ring is a versatile heterocyclic scaffold found in numerous biologically active compounds, prized for its ability to engage in various interactions with biomolecules.[1] The cyanoacrylic acid functional group is a known pharmacophore, notably present in inhibitors of the mitochondrial pyruvate carrier (MPC). This unique combination of a biologically active heterocycle and a proven pharmacophore positions (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid as a compelling candidate for investigation in drug discovery, particularly in the realm of metabolic diseases, oncology, and neurodegenerative disorders.

This application note provides a comprehensive guide to the synthesis, proposed mechanism of action, and detailed experimental protocols for evaluating the therapeutic potential of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid as a modulator of cellular metabolism.

Scientific Rationale: Targeting the Mitochondrial Pyruvate Carrier (MPC)

The mitochondrial pyruvate carrier (MPC) is a protein complex embedded in the inner mitochondrial membrane that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix.[2][3] This transport is a critical control point in cellular metabolism, dictating the flux of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[2][4] The MPC is a heterodimer composed of MPC1 and MPC2 subunits.[5]

The MPC as a Therapeutic Target:

The pivotal role of the MPC in cellular metabolism has made it an attractive target for therapeutic intervention in a range of diseases:

  • Cancer: Many cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect).[2] In some cancers, inhibiting the MPC can disrupt tumor progression, while in others that depend on mitochondrial pyruvate utilization, MPC inhibition can be detrimental to cancer cell survival.[6]

  • Metabolic Diseases: The MPC is implicated in hepatic gluconeogenesis and the regulation of blood glucose levels, making it a potential target for type 2 diabetes.[2][7] Thiazolidinediones, a class of insulin-sensitizing drugs, have been shown to be inhibitors of the MPC.[8]

  • Neurodegenerative Diseases: Pharmacological inhibition of the MPC has shown protective effects in models of Parkinson's and Alzheimer's disease.[9]

  • Other Conditions: Emerging research suggests the involvement of the MPC in immune cell activation and hair growth.[6][10][11]

Given the structural similarities of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid to known α-cyano-cinnamate derivatives that inhibit the MPC, such as the canonical inhibitor UK-5099, it is hypothesized that this furan-containing compound may also act as an MPC inhibitor.[4]

Synthesis and Characterization

The synthesis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is readily achievable through a Knoevenagel condensation reaction.[12][13][14][15][16] This reaction involves the base-catalyzed condensation of furan-3-carbaldehyde with cyanoacetic acid.

Protocol 1: Synthesis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic Acid

Materials:

  • Furan-3-carbaldehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve furan-3-carbaldehyde (1 equivalent) and cyanoacetic acid (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in a minimal amount of hot water and acidify with dilute hydrochloric acid until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Experimental Protocols for Biological Evaluation

The following protocols are designed to investigate the hypothesized activity of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid as an MPC inhibitor.

Protocol 2: In Vitro MPC Inhibition Assay

This assay measures the direct inhibitory effect of the compound on pyruvate-driven respiration in isolated mitochondria.

Materials:

  • Isolated mitochondria from a suitable source (e.g., rat liver, cultured cells)

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and HEPES)

  • Pyruvate

  • Malate (to replenish TCA cycle intermediates)

  • ADP (to stimulate state 3 respiration)

  • (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (test compound)

  • UK-5099 (positive control)

  • DMSO (vehicle control)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add isolated mitochondria to the respiration buffer in the respirometer chamber.

  • Add pyruvate and malate to initiate basal respiration (state 2).

  • Add the test compound at various concentrations (or vehicle/positive control).

  • After a short incubation period, add ADP to stimulate maximal respiration (state 3).

  • Measure the oxygen consumption rate.

  • Calculate the IC₅₀ value for the inhibition of pyruvate-driven respiration.

Data Presentation:

CompoundIC₅₀ (µM) for MPC Inhibition
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acidTo be determined
UK-5099Literature value (e.g., ~50 nM)
Protocol 3: Cellular Lactate Production Assay

Inhibition of the MPC is expected to divert pyruvate from mitochondrial oxidation towards lactate production in the cytosol.

Materials:

  • Cultured cells of interest (e.g., cancer cell line, primary hepatocytes)

  • Cell culture medium

  • (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (test compound)

  • UK-5099 (positive control)

  • DMSO (vehicle control)

  • Lactate assay kit

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound, positive control, or vehicle control for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate levels to the cell number or total protein content.

Expected Outcome: An increase in lactate production in treated cells compared to the vehicle control would be consistent with MPC inhibition.

Protocol 4: Cell Viability and Proliferation Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.

Materials:

  • Cancer cell line known to be sensitive to MPC inhibition

  • Cell culture medium

  • (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (test compound)

  • Standard anticancer drug (positive control)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate.

  • After 24 hours, treat the cells with a serial dilution of the test compound.

  • Incubate for a specified duration (e.g., 48-72 hours).

  • Add the cell viability reagent and incubate according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Visualizing the Proposed Mechanism and Workflow

Proposed Signaling Pathway

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC Acetyl-CoA Acetyl-CoA Pyruvate_mito->Acetyl-CoA PDH TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle PDH OxPhos Oxidative Phosphorylation TCA Cycle->OxPhos PDH (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid MPC MPC (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid->MPC Inhibition

Caption: Proposed mechanism of action of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid.

Experimental Workflow

Synthesis Synthesis Characterization Characterization Synthesis->Characterization InVitroAssay In Vitro MPC Inhibition Assay Characterization->InVitroAssay CellularAssay1 Cellular Lactate Production Assay Characterization->CellularAssay1 CellularAssay2 Cell Viability and Proliferation Assay Characterization->CellularAssay2 DataAnalysis Data Analysis (IC50, GI50) InVitroAssay->DataAnalysis CellularAssay1->DataAnalysis CellularAssay2->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: Experimental workflow for the evaluation of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid.

Conclusion and Future Directions

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid represents a promising starting point for the development of novel therapeutics targeting cellular metabolism. Its straightforward synthesis and the strong rationale for its potential as an MPC inhibitor make it an attractive candidate for further investigation. The protocols outlined in this application note provide a robust framework for its initial biological characterization.

Future studies could explore structure-activity relationships by synthesizing and testing analogs with modifications to the furan ring and the cyanoacrylic acid moiety. Furthermore, in vivo studies in relevant animal models of cancer or metabolic diseases will be crucial to validate the therapeutic potential of this compound class.

References

  • Mitochondrial Pyruvate Carrier Function in Health and Disease across the Lifespan - PMC. (n.d.).
  • Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening - PMC. (n.d.).
  • The mitochondrial pyruvate carrier in health and disease: To carry or not to carry? - PubMed. (2016, October 15).
  • Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier - PNAS. (n.d.).
  • The Hepatic Mitochondrial Pyruvate Carrier as a Regulator of Systemic Metabolism and a Therapeutic Target for Treating Metabolic Disease - MDPI. (2023, January 31).
  • Mitochondrial Pyruvate Carrier: A Gateway to Future Metabolic Therapies. (2025, April 22).
  • Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - MDPI. (2025, February 3).
  • Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (n.d.).
  • Mitochondrial Pyruvate Carrier Function in Health and Disease across the Lifespan - PubMed. (2020, August 8).
  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (2021, February 3).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.).
  • Inhibition of the mitochondrial pyruvate carrier attenuates the integrated stress response activation in a cellular model of Huntington's disease | bioRxiv. (2026, January 24).
  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry - SciELO. (n.d.).
  • Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation | Request PDF - ResearchGate. (n.d.).
  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024, March 18).
  • Furan: A Promising Scaffold for Biological Activity. (n.d.).

Sources

Application

Knoevenagel condensation for synthesis of cyanoacrylic acids.

An Application Note on the Synthesis of Cyanoacrylic Acids via Knoevenagel Condensation Executive Summary The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, representing a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis of Cyanoacrylic Acids via Knoevenagel Condensation

Executive Summary

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, representing a highly efficient modification of the classical aldol condensation[1]. For drug development professionals and materials scientists, the synthesis of α,β -unsaturated cyanoacrylic acids is of particular interest. These compounds serve as critical building blocks for structurally complex bioactive molecules, fluorescent labels, and photovoltaic dyes[2],[3].

This application note provides an in-depth, field-proven guide to synthesizing cyanoacrylic acids using cyanoacetic acid as the active methylene donor. By moving away from hazardous traditional solvents and embracing modern green chemistry protocols—such as aqueous microwave-assisted synthesis and ionic liquid catalysis—researchers can achieve near-quantitative yields while minimizing environmental impact[2],[4].

Mechanistic Rationale & Causality

To optimize a synthetic protocol, one must first understand the electron flow and the causality behind reagent selection.

The Knoevenagel condensation relies on the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration event[1]. Cyanoacetic acid is an ideal active methylene compound because its α -carbon is flanked by two powerful electron-withdrawing groups: a nitrile (–CN) and a carboxylic acid (–COOH).

The Causality of Catalyst Selection: The dual electron-withdrawing nature of cyanoacetic acid lowers the pKa of its α -protons to approximately 9–11. This profound acidity means that only mild bases—such as dilute aqueous potassium hydroxide (KOH), piperidine, or basic ionic liquids like [Bmim][OAc]—are required to generate the reactive enolate[2],[1],[4]. Utilizing a strong base is strictly avoided, as it would induce unwanted self-condensation (aldol) or Cannizzaro reactions of the aldehyde substrate[1].

Furthermore, when the reaction is conducted with cyanoacetic acid in the presence of pyridine and heat, it can undergo the Doebner modification, leading to decarboxylation and the formation of an acrylonitrile[1]. To isolate the intact cyanoacrylic acid (retaining the carboxylic acid pharmacophore), milder basic conditions without prolonged reflux are strictly required[2].

Mechanism A Cyanoacetic Acid (Active Methylene) C Enolate Intermediate (Nucleophile) A->C Deprotonation B Base Catalyst (e.g., KOH / Piperidine) B->C Abstracts α-proton E Aldol-Type Adduct (Alkoxide/Alcohol) C->E Nucleophilic Attack D Aldehyde (Electrophile) D->E Carbonyl Addition F Dehydration (-H2O) E->F Protonation & Elimination G Cyanoacrylic Acid (α,β-Unsaturated) F->G Final Product

Logical flow of the Knoevenagel condensation forming cyanoacrylic acids.

Quantitative Yield Analysis

The following table summarizes validated quantitative data for the synthesis of various Knoevenagel adducts, comparing traditional and modern green methodologies.

Substrate (Aldehyde)Active MethyleneCatalyst / SolventConditionsYield (%)Ref.
BenzaldehydeCyanoacetic AcidKOH (20 mol%) / H₂OMicrowave (50W), 75 °C, 20 min97%[2]
4-ChlorobenzaldehydeCyanoacetic AcidKOH (20 mol%) / H₂OMicrowave (50W), 75 °C, 20 min85%[2]
4-MethoxybenzaldehydeCyanoacetic AcidKOH (20 mol%) / H₂OConventional, 75 °C, 20 min90%[2]
BenzaldehydeMalononitrile*[Bmim][OAc] / H₂OAmbient Temp, 15 min95%[4]
4-AminobenzaldehydeCyanoacetic AcidPiperidine / EthanolReflux>80%[3]

*Note: Included to demonstrate the high catalytic efficiency of ionic liquids on active methylenes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. We prioritize the microwave-assisted aqueous protocol due to its high atom economy, rapid kinetics, and avoidance of toxic organic solvents[2].

Workflow Step1 1. Reagent Mixing Aldehyde + Cyanoacetic Acid Step2 2. Catalyst Addition (e.g., KOH 20 mol%) Step1->Step2 Step3 3. Reaction Phase MW (50W, 75°C) or Reflux Step2->Step3 Step4 4. In-Process Control TLC Monitoring Step3->Step4 Step4->Step3 Incomplete Step5 5. Acidic Quenching Add HCl (3M) to pH ~2 Step4->Step5 Complete Step6 6. Isolation Precipitation & Filtration Step5->Step6

Step-by-step experimental workflow for the synthesis of cyanoacrylic acids.

Protocol A: Microwave-Assisted Aqueous Synthesis

Adapted from the optimized green methodology for polyfunctionalized olefins[2].

Step 1: Reagent Preparation In a microwave-safe reaction vessel, combine the target aromatic aldehyde (1.0 mmol) and cyanoacetic acid (1.0 mmol). Causality: Equimolar ratios prevent the exhaustion of the active methylene and limit the formation of bis-adducts.

Step 2: Catalyst & Solvent Addition Add 5 mL of deionized water, followed by 20 mol% KOH (using a 0.7 M aqueous solution). Causality: Water acts as an environmentally benign medium. The KOH acts as a mild base to deprotonate the cyanoacetic acid without triggering aldehyde self-condensation[2],[1].

Step 3: Microwave Irradiation Place the vessel in a microwave reactor. Irradiate at 50 W, maintaining a temperature of 75 °C for 20 minutes[2]. Causality: Microwave dielectric heating provides uniform thermal energy, drastically accelerating the dehydration step compared to conventional convective heating[5].

Step 4: In-Process Control (Self-Validation) Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (8:2) solvent system[2]. Validation Checkpoint: The starting aldehyde will appear as a high-Rf, UV-active spot. The successful formation of the cyanoacrylic acid salt will result in the disappearance of the aldehyde spot.

Step 5: Acidic Quenching & Precipitation Upon completion, remove the vessel from the reactor and allow it to cool slightly. Add 1 mL of 3 M HCl dropwise while stirring for 30 minutes[2]. Causality: During the reaction, the basic conditions convert the product into a highly water-soluble potassium cyanoacrylate salt. The addition of HCl protonates the carboxylate group, drastically reducing its aqueous solubility and forcing the pure cyanoacrylic acid to precipitate out of the solution[2].

Step 6: Isolation If the product forms a dense, filterable solid, collect it via vacuum filtration and wash it with cold deionized water. If it remains an emulsion, extract the aqueous layer with ethyl acetate (3 × 25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Protocol B: Ambient Temperature Ionic Liquid Catalysis

For highly sensitive aldehydes that cannot tolerate heat, the use of 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) serves as both a green solvent and a basic catalyst[4].

  • Mix the aldehyde (1.0 mmol) and cyanoacetic acid (1.0 mmol) in an aqueous medium containing 10 mol% [Bmim][OAc].

  • Stir at ambient temperature for 15–30 minutes.

  • Validation Checkpoint: The reaction mixture will frequently solidify into a crystalline mass as the highly conjugated product forms and crashes out of the aqueous ionic liquid matrix[4].

  • Filter the precipitate, wash with water, and recrystallize from ethanol. The ionic liquid can be recovered from the aqueous filtrate for reuse[4].

Analytical Verification & Troubleshooting

To ensure the trustworthiness of the synthesized cyanoacrylic acid, perform the following analytical checks:

  • Physical State: The final products are typically highly crystalline solids with distinct melting points (e.g., (E)-3-(4-Chlorophenyl)-2-cyanoacrylic acid presents as a yellow solid with an mp of 192-194 °C)[2].

  • FTIR Spectroscopy: Look for the characteristic sharp nitrile (–C≡N) stretch around 2220–2230 cm⁻¹, and a broad carboxylic acid (–OH) stretch overlapping the C–H region (2500–3400 cm⁻¹)[2].

  • ¹H NMR Spectroscopy: The most diagnostic signal is the newly formed vinylic proton (=CH). Due to the deshielding effect of the adjacent aromatic ring and the electron-withdrawing cyano and carboxyl groups, this proton typically appears as a sharp singlet far downfield, between 7.50 and 8.30 ppm[2],[6].

References

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry SciELO / Journal of the Brazilian Chemical Society URL
  • Knoevenagel condensation Wikipedia URL
  • Solvent-Free Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes: Synthetic Communications Taylor & Francis URL
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid Asian Journal of Green Chemistry URL
  • Structure and Photovoltaic Properties of (E)-2-Cyano-3-[4-(diphenylamino)
  • 2-Cyano-5-Phenylpent-2-en-4-Ynoic Acid Esters and N-Substituted Amides INEOS OPEN URL

Sources

Method

Application Note: Molecular Docking of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid

A Strategic Guide to Elucidating Potential Protein-Ligand Interactions Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive protocol and theoretical framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Guide to Elucidating Potential Protein-Ligand Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive protocol and theoretical framework for conducting molecular docking studies on (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid. This compound possesses several chemical features of interest for drug discovery, including a cyano group, a furan ring, and an α,β-unsaturated carboxylic acid system. These motifs suggest potential for various non-covalent and covalent interactions with biological macromolecules.[1][2] Molecular docking serves as a powerful in silico method to predict the binding conformation and affinity of this ligand against a chosen protein target, thereby generating testable hypotheses for its mechanism of action and accelerating early-stage drug discovery efforts.[3][4] This document details a complete workflow, from rational target selection to protocol validation and results interpretation, using the widely adopted AutoDock Vina software as a practical example.[5][6]

Theoretical Foundations & Strategic Considerations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] The success of a docking study hinges on a robust understanding of the underlying principles and a carefully planned strategy.

The Rationale for Target Selection

The chemical structure of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid provides critical clues for selecting a biologically relevant target.

  • Cyano Group: The nitrile (cyano) group is a versatile moiety in medicinal chemistry. It can act as a hydrogen bond acceptor, participate in hydrophobic interactions, and, notably, function as an electrophilic "warhead" for covalent inhibition, particularly with cysteine proteases.[1][8][9]

  • α,β-Unsaturated System: The double bond adjacent to the carbonyl and cyano groups makes this molecule a potential Michael acceptor, susceptible to nucleophilic attack from residues like cysteine.[2][10]

  • Furan Ring: Furan-containing compounds are of significant interest in medicinal chemistry for their diverse biological activities.[2]

Given these features, a highly relevant target class for this ligand is the cysteine protease family . For this guide, we will use the main protease (Mpro or 3CLpro) of SARS-CoV-2 (PDB ID: 6LU7) as a representative target. Its active site contains a catalytic cysteine (Cys145) that is crucial for viral replication, making it an excellent candidate for covalent or non-covalent inhibition by a molecule with the structural attributes of our topic compound.

Principles of Molecular Docking

Docking programs utilize two primary components:[4]

  • Search Algorithm: Explores a vast number of possible ligand conformations and orientations within the receptor's binding site.

  • Scoring Function: Estimates the binding affinity (typically as a free energy value in kcal/mol) for each generated pose to rank them. A more negative score generally indicates a stronger predicted binding affinity.[11][12]

The overall process is designed to find the lowest-energy conformation, which is predicted to be the most stable and representative binding mode.[13]

Overall Experimental Workflow

A successful docking experiment follows a structured sequence of steps. This workflow ensures reproducibility and reliability of the generated data.

Molecular_Docking_Workflow cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis & Validation PDB Select & Download Target PDB PrepProt Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Grid Define Grid Box (Binding Site) PrepProt->Grid Ligand Obtain Ligand Structure (SMILES/SDF) PrepLig Prepare Ligand (Generate 3D, add charges) Ligand->PrepLig PrepLig->Grid Run Run Docking Simulation (AutoDock Vina) Grid->Run Analyze Analyze Docking Scores & Binding Poses Run->Analyze Validate Protocol Validation (Redocking) Run->Validate Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

Caption: General workflow for a molecular docking study.

Pre-Docking Protocol: System Preparation

Meticulous preparation of both the protein receptor and the small molecule ligand is the most critical phase for obtaining meaningful results.[14] We will use AutoDockTools (MGLTools) for generating the necessary PDBQT files.[6]

Protocol 2.1: Target Protein Preparation (Example: PDB ID 6LU7)
  • Obtain Structure: Download the protein structure in PDB format from the RCSB Protein Data Bank ([Link]). For this example, we use 6LU7.

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[15]

    • Rationale: The crystal structure often contains non-essential molecules (water, co-solvents, co-crystallized ligands) and may have multiple chains.

    • Action: Delete all water molecules (command in PyMOL: remove solvent). Remove any co-crystallized ligands and select only the protein chain of interest (e.g., Chain A). Save the cleaned structure as a new PDB file (e.g., 6LU7_protein.pdb).

  • Prepare Receptor in AutoDockTools (ADT):

    • Open ADT: Launch AutoDockTools.

    • Load Protein: Go to File > Read Molecule and open 6LU7_protein.pdb.

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Rationale: Hydrogens are typically absent in PDB files but are essential for calculating interactions like hydrogen bonds.[14]

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger.

    • Rationale: Assigning partial atomic charges is necessary for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it as 6LU7_protein.pdbqt. This format includes charge and atom type information required by Vina.[6]

Protocol 2.2: Ligand Preparation
  • Obtain Ligand Structure: The structure of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid can be obtained from its SMILES string: O=C(O)C(=C/c1ccoc1)/C#N.[16]

  • Generate 3D Coordinates: Use a tool like Open Babel or an online converter to generate a 3D structure from the SMILES string. Save it in MOL2 or SDF format (e.g., ligand.mol2).

  • Prepare Ligand in AutoDockTools (ADT):

    • Load Ligand: In ADT, go to Ligand > Input > Open and select ligand.mol2.

    • Compute Charges: ADT will automatically compute Gasteiger charges.

    • Set Torsion Root: Go to Ligand > Torsion Tree > Detect Root.

    • Rationale: This step defines the rigid core and rotatable bonds of the ligand, allowing the search algorithm to explore conformational flexibility.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Molecular Docking Execution

With the prepared files, the docking simulation can be configured and run.

Protocol 3.1: Defining the Search Space (Grid Box)

The grid box is a three-dimensional cube centered on the active site, defining the search space for the ligand.[17]

  • Identify the Binding Site: For PDB ID 6LU7, the active site is well-characterized around the catalytic Cys145. A simple way to define the center is to use the coordinates of the co-crystallized ligand that was removed during protein preparation.

  • Set Grid Box in ADT:

    • Load the 6LU7_protein.pdbqt file.

    • Go to Grid > Grid Box....

    • Adjust the center_x, center_y, center_z coordinates to encompass the active site. For 6LU7, a center of approximately x=-10.7, y=12.5, z=68.8 is appropriate.

    • Adjust the size_x, size_y, size_z dimensions to fully cover the binding pocket, typically around 25 Å in each dimension is a good starting point.

    • Note down these coordinates and dimensions. They are required for the configuration file.

Protocol 3.2: Configuring and Running the AutoDock Vina Simulation

AutoDock Vina is run from the command line and uses a simple configuration text file.[18][19]

  • Create a Configuration File: Create a text file named conf.txt and add the following, replacing the coordinates with those determined in the previous step:

    • exhaustiveness: Controls the thoroughness of the search. Higher values increase computational time but also the reliability of the result. A value of 8 is a standard starting point.

    • num_modes: The number of binding poses to generate.[19]

  • Run Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:[6]

Post-Docking Analysis & Protocol Validation

Interpreting Docking Results

The primary outputs are the docking_log.txt and docking_results.pdbqt files.

  • Log File: This file contains a table of the generated binding poses, ranked by their predicted binding affinity in kcal/mol.

  • Results PDBQT: This file contains the 3D coordinates of the top-ranked binding poses, which can be visualized.

Table 1: Representative Docking Results

Mode Binding Affinity (kcal/mol) RMSD l.b. RMSD u.b.
1 -7.5 0.000 0.000
2 -7.2 1.854 2.431
3 -7.1 2.011 2.987
4 -6.9 1.998 2.765

Lower binding affinity scores indicate more favorable predicted binding. RMSD values are calculated relative to the first (best) mode.[20][21]

Visualization of Interactions

Load the 6LU7_protein.pdbqt and the docking_results.pdbqt files into PyMOL or Discovery Studio Visualizer.

  • Analyze the Top Pose: Focus on the best-scoring pose (Mode 1).

  • Identify Key Interactions: Examine the proximity of ligand functional groups to active site residues. Look for:

    • Hydrogen Bonds: Between the carboxylic acid or furan oxygen and residues like His41, Ser144.

    • Hydrophobic Interactions: Between the furan ring and hydrophobic residues.

    • Potential Covalent Interactions: Check the distance between the nitrile carbon or the β-carbon of the double bond and the sulfur atom of Cys145. A short distance (< 4 Å) suggests a potential for covalent bond formation.[1]

Protocol Validation via Redocking

To ensure the trustworthiness of the docking protocol, it must be validated.[22] This is done by redocking the co-crystallized ligand from the original PDB file and checking if the software can reproduce the experimentally observed binding pose.[23][24]

Validation_Workflow PDB Start: PDB with Co-crystallized Ligand (e.g., 6LU7) Separate Separate Receptor and Native Ligand PDB->Separate Prep Prepare Both Structures (Add H, Charges -> PDBQT) Separate->Prep Redock Redock Native Ligand into Receptor using Defined Protocol Prep->Redock Compare Compare Best Docked Pose with Original Crystal Pose Redock->Compare RMSD Calculate RMSD Compare->RMSD Result Result: RMSD < 2.0 Å? RMSD->Result

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic Acid in DMSO

Welcome to the Technical Support Center for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1). This highly specific alpha-cyanoacrylic acid derivative is frequently utilized in drug discovery and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1). This highly specific alpha-cyanoacrylic acid derivative is frequently utilized in drug discovery and materials science. However, its unique structural features—an electron-rich furan ring, a photo-sensitive (2E) double bond, and a thermally labile cyanoacrylic acid moiety—make it susceptible to degradation and solubility issues if handled improperly.

This guide is designed for application scientists and drug development professionals to troubleshoot common experimental bottlenecks, understand the physicochemical causality behind them, and implement self-validating workflows.

Quantitative Physicochemical & Stability Data

To establish a baseline for your assays, refer to the following validated metrics for this compound.

Property / ConditionValue / ObservationAnalytical Validation Method
Molecular Weight 163.13 g/mol N/A
Solubility (Anhydrous DMSO) > 50 mMVisual clarity / LC-MS
Solubility (Aqueous Buffer, pH 7.4) < 100 µM (requires co-solvent)Nephelometry
Stability (100% DMSO, -20°C, Dark) > 6 months (No degradation)LC-MS / 1 H-NMR
Stability (100% DMSO, 25°C, Light) < 24 hours (E/Z isomerization)UV-Vis / 1 H-NMR
Degradation Pathway (Heat/Base) Decarboxylation (-44 Da)Mass Spectrometry
Degradation Pathway (Oxygen) Furan ring oxidation / PeroxidesLC-MS / Peroxide test strips

Experimental Workflow & Decision Tree

The following self-validating workflow ensures the structural integrity of the compound from powder to assay dilution.

Workflow Start Dry Powder (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid Dissolve Dissolve in Anhydrous DMSO (Argon purged) Start->Dissolve Check Check Solubility & Purity (LC-MS / NMR) Dissolve->Check Verify integrity Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) Check->Aliquot >95% purity Store Store at -20°C or -80°C (Desiccated) Aliquot->Store Dilute Dilute for Assay (Step-wise in buffer) Store->Dilute Thaw at RT in dark

Workflow for preparation, storage, and assay dilution of the furan-cyanoacrylic acid derivative.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when diluting the DMSO stock into my aqueous assay buffer?

The Causality: DMSO is highly hygroscopic. If your stock solution is repeatedly opened on the benchtop, it rapidly absorbs atmospheric moisture (up to 6% water by volume within an hour at 40% relative humidity) [1]. This water alters the dielectric constant of the solvent, causing the highly hydrophobic furan-cyanoacrylic acid to undergo "solvent crash-out." Furthermore, direct injection of a high-concentration DMSO stock into a cold aqueous buffer creates localized zones of low solubility before diffusion can occur. The Solution:

  • Desiccation: Always store DMSO stocks in a desiccator and allow them to reach room temperature before opening to prevent condensation.

  • Step-wise Dilution: Do not dilute directly from 10 mM to 1 µM. Create an intermediate dilution (e.g., 100 µM) in a buffer containing a mild surfactant (like 0.01% Tween-20) or carrier protein (like 0.1% BSA) to lower the thermodynamic barrier of solvation.

Q2: My LC-MS data shows a major impurity with a mass of [M-44] after leaving the stock at room temperature or heating it. What happened?

The Causality: You are observing thermal decarboxylation. Alpha-cyanoacrylic acids are highly susceptible to losing their carboxylic acid group as carbon dioxide ( CO2​ , 44 Da) when exposed to heat, or when dissolved in slightly basic environments (e.g., if your DMSO contains trace amine impurities)[2]. The electron-withdrawing cyano group stabilizes the resulting carbanion intermediate, drastically lowering the activation energy required for decarboxylation. The Solution:

  • Never use sonication baths that exceed 30°C to dissolve this compound.

  • Ensure your DMSO is strictly anhydrous and amine-free.

  • If basic conditions are required for your assay, prepare the working solutions immediately before use and keep them on ice.

Q3: The biological activity of my compound dropped significantly after a few days, but the mass remains the same on LC-MS. Why?

The Causality: You are likely experiencing photo-induced E/Z isomerization. The compound is synthesized as the active (2E) isomer. However, the alpha-cyano double bond acts as a chromophore. Upon exposure to ambient laboratory light or UV sources, the double bond undergoes photoexcitation, lowering the rotational barrier and allowing the molecule to relax into the thermodynamically competitive (2Z) isomer [3]. Because isomers have identical masses, standard LC-MS will not distinguish them unless chromatographically separated. Additionally, the furan ring is an electron-rich diene that is highly susceptible to oxidation and peroxide formation when exposed to oxygen and light [4]. The Solution:

  • Light Protection: All stock solutions must be prepared and stored in amber glass vials.

  • Inert Atmosphere: Purge the headspace of the storage vials with Argon or Nitrogen gas to displace oxygen and prevent furan ring oxidation.

Step-by-Step Methodology: Preparing a Stable 10 mM Stock

To ensure a self-validating and reproducible system, follow this standardized protocol for stock preparation:

Phase 1: Preparation & Solvation

  • Equilibration: Remove the lyophilized powder of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid from the freezer. Place it in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30 minutes. Do not open cold vials, as ambient moisture will instantly condense on the powder.

  • Weighing: In a low-light environment, weigh the required mass (e.g., 1.63 mg for 1 mL) into an amber glass vial. Avoid plastic tubes, as DMSO can leach plasticizers over time.

  • Solvation: Add 1.0 mL of strictly anhydrous, sterile-filtered DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex gently for 30–60 seconds. If the compound resists dissolution, warm the vial briefly in your hands. Do not sonicate above 30°C to prevent decarboxylation [2].

Phase 2: Validation & Storage 5. Integrity Check: Withdraw a 1 µL aliquot and dilute it in 1 mL of LC-MS grade Acetonitrile. Run a rapid LC-MS/UV method to confirm >95% purity, checking specifically for the [M-44] decarboxylation peak. 6. Aliquoting: Divide the validated 10 mM stock into single-use aliquots (e.g., 20 µL) in amber glass vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and limits atmospheric exposure. 7. Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3 seconds before sealing to prevent furan oxidation [4]. 8. Storage: Store all aliquots at -20°C or -80°C in a sealed secondary container with desiccant.

References

  • Ellson, R., Stearns, R., Mutz, M., Brown, C., Browning, B., Harris, D., Qureshi, S., Shieh, J., & Wold, D. (2005). In situ DMSO Hydration Measurements of HTS Compound Libraries. Journal of the Association for Laboratory Automation. Available at:[Link]

  • Sun, Z., et al. (2014). Degradation of Cyanoacrylic Acid-Based Organic Sensitizers in Dye-Sensitized Solar Cells. Advanced Energy Materials. Available at:[Link]

  • Kim, S., et al. (2013). High-Contrast On/Off Fluorescence Switching via Reversible E–Z Isomerization of Diphenylstilbene Containing the α-Cyanostilbenic Moiety. The Journal of Physical Chemistry C. Available at:[Link]

  • Christensen, E., & Kim, S. (2018). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Fuel. Available at:[Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid

Welcome to the Technical Support Center. The synthesis and purification of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid—a functionalized furan analog of α-cyanocinnamic acid—presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis and purification of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid—a functionalized furan analog of α-cyanocinnamic acid—presents unique challenges. This molecule is synthesized via a Knoevenagel condensation between furan-3-carboxaldehyde and cyanoacetic acid.

Successful isolation requires navigating the thermal instability of the starting materials, the acid sensitivity of the furan ring, and the photo-sensitivity of the resulting alkene. This guide is engineered for researchers and drug development professionals to troubleshoot and optimize their purification workflows.

Mechanistic Purification Workflow

The following logic tree maps the standard acid-base purification pipeline, highlighting critical failure points (dashed red lines) and their physical manifestations.

Purification_Logic Start Crude Reaction Mixture (Furan-3-carboxaldehyde + Cyanoacetic acid) Aqueous Aqueous Workup (Base Extraction, pH 9-10) Start->Aqueous Add 1M NaOH (aq) Acidify Acidification (HCl/Ice) Strictly T < 10°C Aqueous->Acidify Wash with EtOAc, Discard Organics Precipitate Crude Precipitate (2E)-Isomer Acidify->Precipitate Dropwise to pH 2-3 Tar Dark Tar Formation (Furan Degradation) Acidify->Tar If T > 20°C or Strong Acid Used Recryst Recrystallization (EtOH/Water) Precipitate->Recryst Dissolve in hot EtOH Pure Pure (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid >98% Purity Recryst->Pure Slow cooling (Darkness) Oils Oiling Out (Impurity Entrapment) Recryst->Oils Rapid cooling

Workflow and troubleshooting logic for the purification of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid.

Troubleshooting & FAQs

Q1: During the Knoevenagel condensation, my yield is exceptionally low, and the crude NMR shows a strong singlet at ~2.0 ppm. What went wrong?

  • Causality: The singlet at ~2.0 ppm in CDCl₃ or DMSO-d₆ corresponds to acetonitrile. Cyanoacetic acid is highly susceptible to thermal degradation. Prolonged heating above 70 °C causes it to undergo rapid decarboxylation, forming acetonitrile and carbon dioxide gas, thereby starving the reaction of the active methylene precursor ([1]).

  • Solution: Maintain reaction temperatures strictly below 70 °C. If utilizing microwave irradiation or reflux conditions, monitor the internal temperature with a thermocouple and limit reaction times to the minimum required for aldehyde consumption.

Q2: Upon acidifying the aqueous layer to precipitate the product, the solution turns black and a tar-like substance forms instead of a clean solid. How can I prevent this?

  • Causality: The furan-3-yl moiety is highly sensitive to strong aqueous acids. Rapid addition of concentrated acid causes localized pH drops and exothermic heat spikes, triggering electrophilic ring-opening of the furan and subsequent uncontrolled polymerization (tarring).

  • Solution: Use a weaker acid (e.g., 1M citric acid or dilute 1M HCl) and perform the acidification dropwise in an ice-water bath (0–5 °C). Vigorous stirring is mandatory to dissipate heat and prevent localized zones of extreme acidity.

Q3: My purified product shows a mixture of two isomers in ¹H NMR, despite starting with pure reagents. Why is this happening?

  • Causality: The Knoevenagel condensation typically yields the thermodynamically stable (2E)-isomer due to steric repulsion between the furan ring and the carboxylic acid group. However, α-cyanocinnamic acid derivatives are highly prone to photoisomerization. Exposure to ambient laboratory UV/visible light provides the activation energy necessary to break the π-bond temporarily, converting the (E)-isomer into the (Z)-isomer.

  • Solution: Wrap all reaction vessels, separatory funnels, and chromatography columns in aluminum foil. Store the final purified solid in amber glass vials flushed with argon.

Q4: I am trying to separate unreacted furan-3-carboxaldehyde from the product using silica gel chromatography, but they co-elute or streak heavily. What is the optimal solvent system?

  • Causality: The carboxylic acid group on the product acts as a strong hydrogen-bond donor, interacting heavily with the free silanol groups on the silica gel stationary phase. This causes severe peak tailing, leading the product band to bleed into the less polar aldehyde fraction ([2]).

  • Solution: Add 1–2% glacial acetic acid or formic acid to your mobile phase (e.g., Hexane:Ethyl Acetate 1:1 + 1% AcOH). The acid modifier suppresses the ionization of the product's carboxylic acid and competitively binds to the silica's active sites, resulting in a sharp, well-resolved band.

Standardized Purification Protocols
Protocol A: Acid-Base Precipitation (Primary Isolation)

This protocol exploits the ionizable carboxylic acid to separate the product from neutral organic impurities (like unreacted aldehyde).

  • Quench & Basify: Dilute the crude reaction mixture with 10 volumes of distilled water. Adjust the pH to 9–10 using 1M NaOH.

  • Organic Wash: Extract the basic aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Validation Checkpoint: Spot the organic layer on a TLC plate. A UV-active spot at high Rf confirms the successful extraction of unreacted furan-3-carboxaldehyde. Discard the organic layer.

  • Controlled Acidification: Transfer the aqueous layer to an Erlenmeyer flask and submerge it in an ice-water bath. Allow the internal temperature to drop below 5 °C.

  • Precipitation: Under vigorous magnetic stirring, add 1M HCl dropwise until the pH reaches 2–3. A pale yellow/white precipitate should form.

    • Critical Limit: Do not allow the temperature to exceed 10 °C during this step.

  • Isolation: Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove residual salts.

Protocol B: Recrystallization (Polishing)

If the crude precipitate contains trace oligomers or exhibits a slight brown tint, recrystallization is required.

  • Dissolution: Suspend the crude solid in a minimal volume of boiling Ethanol (EtOH).

  • Clarification (Optional): If the solution is discolored, add activated charcoal (5% w/w), boil for 2 minutes, and perform a hot gravity filtration through a fluted filter paper.

  • Crystallization: Add warm distilled water dropwise to the boiling filtrate until the solution becomes slightly turbid (cloud point). Add one drop of EtOH to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Wrap it in foil and allow it to cool to room temperature undisturbed for 2 hours, then transfer to a 4 °C refrigerator for an additional 4 hours.

    • Validation Checkpoint: The formation of distinct crystalline needles indicates success. If a biphasic oil forms ("oiling out"), the cooling rate was too rapid, or too much water was added. Reheat to dissolve and cool slower.

  • Drying: Filter the crystals and dry under high vacuum in the dark for 12 hours.

Quantitative Data Summary

Table 1: Physicochemical & Chromatographic Data for Purification

Property / ComponentValue / ObservationTechnical Notes
Target Isomer (2E)-isomerThermodynamic product; distinguishable by vinylic proton shift in ¹H NMR.
TLC Mobile Phase Hexane / EtOAc (1:1) + 1% AcOHAcid modifier is mandatory to prevent streaking of the carboxylic acid.
Product R_f ~0.35Highly UV active (254 nm).
Furan-3-carboxaldehyde R_f ~0.70UV active; easily removed via basic aqueous workup.
Cyanoacetic acid R_f ~0.10Poor UV absorbance; requires Iodine (I₂) or KMnO₄ stain for visualization.
Ideal Recryst. Solvent EtOH / Water (approx. 3:1 v/v)Add water to the cloud point at boiling, then cool slowly.
References
  • Reddy, V. et al. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 2018. URL:[Link]

  • da Silva, F. C., et al. "Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry." Journal of the Brazilian Chemical Society, 2021. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid

Welcome to the technical support guide for the synthesis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly poor yields, in this specific Knoevenagel condensation. Here, we move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is not yielding any product. What is the most common reason for complete failure?

A: The most frequent cause of reaction failure is an inappropriate or degraded catalyst. The Knoevenagel condensation requires a base catalyst that is strong enough to deprotonate cyanoacetic acid but not so strong that it promotes side reactions of the furan-3-carbaldehyde.[1][2] Weak amine bases like piperidine or their salts (e.g., piperidinium acetate) are ideal.[1] Ensure your amine catalyst has not degraded (e.g., through oxidation) and is from a reliable source.

Q2: I observe a lot of dark, insoluble material (tar) forming in my reaction flask. What is causing this?

A: Furan aldehydes are electron-rich and can be sensitive to acidic conditions, which can arise from impurities or the carboxylic acid reactant itself, leading to polymerization.[3][4] Furthermore, strong bases or excessive heat can also promote self-condensation of the aldehyde or other decomposition pathways.[5][6] Maintaining mild reaction conditions and a controlled temperature is critical to prevent this.

Q3: Is it necessary to remove water from the reaction?

A: Yes, it is highly recommended. The Knoevenagel condensation is an equilibrium reaction that produces one molecule of water. According to Le Châtelier's principle, removing water will shift the equilibrium toward the product, thereby increasing the conversion and final yield.[1] This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding molecular sieves.

Q4: Can I use a stronger base like sodium hydroxide (NaOH) to speed up the reaction?

A: Using a strong base like NaOH is strongly discouraged. It can induce self-condensation of the aldehyde, promote unwanted hydrolysis of the cyano group, or lead to polymerization of the furan ring.[2] The key to a successful Knoevenagel condensation is using a mild base that facilitates the reaction without creating competing pathways.[1]

Q5: My final product seems to decompose during workup or purification. How can I prevent this?

A: The product, an α,β-unsaturated cyano-carboxylic acid, can be susceptible to decomposition under harsh conditions. Avoid strong acids or bases during workup. For purification, if using column chromatography, consider using deactivated or neutral silica gel to prevent degradation on the stationary phase.[7] Recrystallization from a suitable solvent system is often a milder and more effective method for final purification.

Troubleshooting Guide: Overcoming Poor Yield

This guide is structured to help you diagnose and solve common issues encountered during the synthesis.

Problem Area 1: Low or No Product Conversion
Symptom Potential Cause Diagnostic Check Recommended Solution
No product formation detected by TLC. Inactive Catalyst: The amine base may be degraded or insufficient.Verify the purity and age of your catalyst. Run a control reaction with a known reactive aldehyde (e.g., benzaldehyde).Use a freshly opened bottle of the amine catalyst (e.g., piperidine) or a stable salt like piperidinium acetate. Optimize catalyst loading, typically 5-10 mol%.[1][8]
Reaction stalls at ~50% conversion. Equilibrium Limitation: Water produced during the reaction is inhibiting forward progress.Observe if water is separating from the reaction mixture.Perform the reaction in a setup with a Dean-Stark trap to azeotropically remove water. Alternatively, add activated 3Å or 4Å molecular sieves to the reaction flask.[1]
Slow reaction rate. Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier.Monitor the reaction at room temperature for several hours. If no progress is observed, a temperature increase is warranted.Gently heat the reaction mixture. For many Knoevenagel condensations, temperatures between 80-110°C are effective.[8] Use a refluxing solvent like toluene or perform the reaction neat with careful temperature control.
Poor Reactant Quality: Starting materials (furan-3-carbaldehyde or cyanoacetic acid) may be impure.Check the melting point and NMR spectra of your starting materials against literature values. Furan aldehydes can oxidize upon storage.Purify starting materials before use. Furan-3-carbaldehyde can be distilled under reduced pressure, and cyanoacetic acid can be recrystallized.
Problem Area 2: Formation of Significant Side Products
Symptom Potential Cause Diagnostic Check Recommended Solution
Dark tar or polymer formation. Furan Ring Instability: The electron-rich furan ring is susceptible to polymerization under acidic or harsh basic/thermal conditions.[3][4]The formation of an insoluble, dark-colored solid is a clear indicator.Use milder reaction conditions: lower the temperature, use a weaker base (e.g., ammonium acetate), and ensure reactants are free of acidic impurities.[1]
Multiple spots on TLC close to the product. Michael Addition: The product can act as a Michael acceptor for another molecule of deprotonated cyanoacetic acid.Use LC-MS to identify a side product with a mass corresponding to the desired product + cyanoacetic acid.Use a stoichiometric amount (or a very slight excess, e.g., 1.05 eq.) of cyanoacetic acid. Avoid a large excess, which can drive this side reaction.
Unwanted Decarboxylation: The product may decarboxylate under excessive heat, especially if pyridine is used as a solvent (Doebner modification).[2]Isolate the side product and check for the absence of the carboxylic acid proton and the presence of a new vinyl proton via ¹H NMR.Avoid excessively high temperatures (>120°C) for prolonged periods. If decarboxylation is a major issue, consider alternative catalysts that work at lower temperatures.[9][10]

Visualizing the Process

To better understand the challenges and solutions, refer to the following diagrams.

The Knoevenagel Condensation Mechanism

This diagram illustrates the step-by-step chemical transformation, highlighting the key roles of the catalyst and the formation of water.

G Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Cyanoacetic Acid (Active Methylene) C Carbanion (Enolate) A->C + B Base (e.g., Piperidine) B->C + E Aldol Adduct (Intermediate) C->E Nucleophilic Attack D Furan-3-carbaldehyde (Carbonyl) D->E F Final Product E->F Elimination G Water (H₂O) E->G - H₂O

Caption: The core mechanism of the Knoevenagel condensation.

Troubleshooting Workflow for Poor Yield

This flowchart provides a logical sequence of steps to diagnose and rectify low-yield issues.

G Troubleshooting Workflow Start Start: Poor Product Yield CheckReactants 1. Verify Reactant Purity (Aldehyde, Cyanoacetic Acid) Start->CheckReactants CheckCatalyst 2. Verify Catalyst Activity (Fresh, Correct Type) CheckReactants->CheckCatalyst AnalyzeReaction 3. Analyze Reaction Conditions CheckCatalyst->AnalyzeReaction Solvent Solvent Choice? AnalyzeReaction->Solvent Temp Temperature? AnalyzeReaction->Temp Water Water Removal? AnalyzeReaction->Water OptimizeSolvent Use Toluene/Heptane for azeotropic removal Solvent->OptimizeSolvent OptimizeTemp Adjust T to 80-110°C Temp->OptimizeTemp OptimizeWater Use Dean-Stark or Molecular Sieves Water->OptimizeWater AnalyzeByproducts 4. Analyze Byproducts (TLC, NMR, LC-MS) OptimizeSolvent->AnalyzeByproducts OptimizeTemp->AnalyzeByproducts OptimizeWater->AnalyzeByproducts Polymer Polymer/Tar? AnalyzeByproducts->Polymer Michael Michael Adduct? AnalyzeByproducts->Michael FixPolymer Use Milder Conditions (Lower T, Weaker Base) Polymer->FixPolymer End Optimized Yield Polymer->End No FixMichael Use Stoichiometric Reactant Ratio Michael->FixMichael Michael->End No FixPolymer->End FixMichael->End

Caption: A systematic approach to diagnosing yield issues.

Optimized Experimental Protocols

The following protocols incorporate best practices to maximize yield and purity.

Protocol 1: Piperidinium Acetate Catalyzed Synthesis with Azeotropic Water Removal

This method is robust and effectively removes water to drive the reaction to completion.

  • Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: To the flask, add furan-3-carbaldehyde (1.0 eq.), cyanoacetic acid (1.05 eq.), piperidinium acetate (0.10 eq.), and toluene (approx. 100 mL per 0.1 mol of aldehyde).

    • Scientist's Note: Using the pre-formed piperidinium acetate salt provides a more controlled and reproducible catalytic system compared to adding piperidine and acetic acid separately.

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Track the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid). The reaction is typically complete within 2-4 hours when water generation ceases.

  • Workup: Allow the reaction mixture to cool to room temperature. The product may precipitate from the toluene. If so, collect the solid by vacuum filtration and wash with cold hexanes. If no solid forms, transfer the mixture to a separatory funnel, wash with 1M HCl (to remove the catalyst) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid.

Protocol 2: Solvent-Free Synthesis

This "green chemistry" approach minimizes waste and can be highly efficient.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine furan-3-carbaldehyde (1.0 eq.), cyanoacetic acid (1.1 eq.), and ammonium acetate (0.2 eq.).[1]

    • Pro-Tip: Ammonium acetate is an excellent choice for solvent-free conditions as it can act as a mild catalyst and its byproducts are volatile.

  • Reaction: Heat the mixture in an oil bath at 80-90°C. The reactants will melt and form a homogenous liquid. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often rapid under these conditions.

  • Workup: Cool the reaction mixture to room temperature. Add water to the flask and stir to break up the solidified mass.

  • Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove any unreacted cyanoacetic acid and ammonium acetate, then wash with a small amount of cold ethanol.

  • Purification: Air-dry the product. If necessary, further purification can be achieved by recrystallization as described in Protocol 1.

References

  • Shaik, F. P., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]

  • Chatterjee, S., et al. (2015). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering. [Link]

  • Pouthier, J., et al. (2018). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. Chemical Science. [Link]

  • Thota, Y., et al. (2022). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Molecules. [Link]

  • ResearchGate. (n.d.). Optimization of Knoevenagel condensation reaction using aldehyde 1a (2.... Retrieved from [Link]

  • van Schijndel, J., et al. (2013). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Charalambous, M., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (n.d.). 2-FURYLCARBINOL and 2-FURANCARBOXYLIC ACID. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Shcherbakov, D. N., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • Iraqi Journal of Science. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enzymatic polymerization of furan-based polymers in biobased solvents. Retrieved from [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • Burel, F., et al. (2018). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. [Link]

  • Chemistry Steps. (2024). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Gandini, A. (2023). Furan Polymers: State of the Art and Perspectives. [Link]

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). The behaviour of furan derivatives in polymerization reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by piperidinium acetate (reaction conditions.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethy laminobenzaldehyde and methyl cyanoacetate and its properties. Retrieved from [Link]

  • MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid

Welcome to the Technical Support Center for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid . This compound features two highly reactive structural motifs: an electron-rich furan ring and an electron-deficient α -cyanoacryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid . This compound features two highly reactive structural motifs: an electron-rich furan ring and an electron-deficient α -cyanoacrylic acid moiety. While these features make it a valuable building block and intermediate in drug discovery, they also introduce specific stability liabilities.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights into degradation pathways, and validated experimental protocols to ensure scientific integrity during handling and analysis.

Part 1: Frequently Asked Questions (Troubleshooting)

Q: Why does my lyophilized powder exhibit spontaneous yellowing or browning upon exposure to ambient light and air on the benchtop? A: This color change is a classic macroscopic symptom of furan ring photo-oxidation. The furan moiety is highly susceptible to oxidation mediated by singlet oxygen ( 1O2​ )[1][2]. Ambient light sensitizes the conversion of ground-state oxygen to 1O2​ , which rapidly undergoes a [4+2] cycloaddition with the furan diene system[3]. This forms an unstable endoperoxide intermediate that rearranges into reactive 1,4-dicarbonyl species, which subsequently polymerize into colored adducts[4]. Actionable Fix: Always store the compound as a lyophilized solid under an inert atmosphere (argon/nitrogen) in amber vials at -20°C.

Q: During LC-MS analysis, I observe a major degradant peak with a mass shift of -44 Da relative to the parent compound. What is occurring? A: A mass loss of 44 Da corresponds to the loss of carbon dioxide ( CO2​ ) via thermal decarboxylation[5]. α -cyano carboxylic acids are notoriously prone to decarboxylation upon heating because the strongly electron-withdrawing cyano group stabilizes the resulting carbanion intermediate on the α -carbon[6]. Heating (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid yields 3-(furan-3-yl)acrylonitrile. Actionable Fix: Avoid elevated temperatures during sample preparation. Lower the desolvation temperature on your mass spectrometer and avoid prolonged rotary evaporation in warm water baths.

Q: My compound degrades rapidly when formulated in basic biological buffers (pH > 8.0). What is the mechanism, and how can I prevent it? A: Under basic aqueous conditions, the compound undergoes hydrolytic cleavage via a Retro-Knoevenagel condensation[7]. The electron-withdrawing cyano and carboxylate groups make the β -carbon of the alkene highly electrophilic. Hydroxide ions attack this position, leading to carbon-carbon bond cleavage that yields furan-3-carboxaldehyde and cyanoacetic acid[8]. Actionable Fix: Formulate assays in slightly acidic to neutral buffers (pH 5.0–7.0). If basic conditions are strictly required for a reaction, use hindered, non-nucleophilic bases and operate at reduced temperatures.

Part 2: Core Degradation Pathways (Mechanistic Causality)

To design a self-validating experimental system, you must understand the causality behind the degradation.

  • Photo-Oxidative Furan Ring Opening: The furan ring is an electron-rich heteroaromatic system. When exposed to light and oxygen, trace impurities or the compound itself can act as a photosensitizer, generating singlet oxygen ( 1O2​ )[2]. The singlet oxygen attacks the furan ring via a[4+2] cycloaddition, yielding a 2,5-endoperoxide[1]. Because the O-O bond is weak, this intermediate rapidly cleaves to form a highly reactive cis-enedione (a 1,4-dicarbonyl compound)[4]. This pathway is strictly dependent on both light and oxygen; removing either halts the degradation.

  • Thermal Decarboxylation: Decarboxylation of standard aliphatic carboxylic acids requires extreme heat. However, the α -carbon of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is bonded to a cyano group. When the carboxylate loses CO2​ , the resulting negative charge is delocalized onto the electronegative nitrogen of the cyano group (forming a ketenimine-like resonance structure)[6]. This massive lowering of the activation energy allows decarboxylation to occur at temperatures as low as 60–100°C[5].

  • Retro-Knoevenagel Condensation (Hydrolytic Cleavage): The synthesis of α -cyanoacrylic acids typically utilizes a Knoevenagel condensation between an aldehyde and cyanoacetic acid. Because this reaction is reversible, exposing the product to aqueous base drives the equilibrium backward[7]. The hydroxide nucleophile attacks the β -carbon, forming a tetrahedral intermediate that collapses to break the C=C bond, regenerating furan-3-carboxaldehyde and cyanoacetic acid[8].

Part 3: Quantitative Degradation Profile

The following table summarizes the kinetic vulnerability of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid under various stress conditions.

Stress ConditionReagents / EnvironmentPrimary Degradation PathwayMajor Degradant(s)Estimated Stability ( t1/2​ )
Thermal (Solid) 100°C, Ambient AirThermal Decarboxylation3-(furan-3-yl)acrylonitrile< 2 hours
Photo-Oxidative UV/Vis Light, O2​ (ICH Q1B)Singlet Oxygen CycloadditionEndoperoxides, 1,4-dicarbonyls4-8 hours
Base Hydrolysis 0.1 N NaOH (pH > 12)Retro-Knoevenagel CleavageFuran-3-carboxaldehyde, Cyanoacetic acid< 15 minutes
Acid Hydrolysis 0.1 N HCl (pH < 2)Cyano Hydrolysis3-(furan-3-yl)prop-2-enedioic acid monoamide> 24 hours

Part 4: Standardized Forced Degradation Protocol

To validate the stability of your specific batch, execute this self-validating forced degradation methodology based on ICH Q1A(R2) guidelines. Note: Every stress condition includes a specific quenching step to halt degradation, ensuring accurate kinetic measurements.

Step 1: Preparation of Master Stock

  • Dissolve 10.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 10 mg/mL stock. (Causality: ACN is strictly used instead of Methanol to prevent base-catalyzed transesterification of the carboxylic acid).

Step 2: Base-Catalyzed Hydrolysis (Retro-Knoevenagel Assessment)

  • Transfer 100 µL of the stock to a glass vial. Add 900 µL of 0.1 N NaOH.

  • Incubate at 25°C for exactly 60 minutes.

  • Quench: Immediately add 100 µL of 0.1 N HCl to neutralize the pH and halt the retro-Knoevenagel cleavage.

Step 3: Oxidative Stress Assessment

  • Transfer 100 µL of the stock to a glass vial. Add 900 µL of 3% H2​O2​ .

  • Seal and incubate at 60°C in the dark for 24 hours.

  • Quench: Rapidly cool to 25°C in an ice bath to arrest thermal kinetics.

Step 4: Photolytic Degradation (ICH Q1B)

  • Transfer 100 µL of the stock to a clear quartz vial. Add 900 µL of DI water.

  • Expose to 1.2 million lux hours of visible light and 200 Wh/m² of UV light.

  • Quench: Transfer to an amber vial and store at 4°C to halt photo-excitation.

Step 5: LC-MS Analysis

  • Dilute all quenched samples to a final concentration of 10 µg/mL in the mobile phase (Water/ACN with 0.1% Formic Acid).

  • Analyze using a C18 column, monitoring UV at 254 nm. Use negative ESI to track the parent mass and positive/negative ESI to identify mass shifts (-44 Da for decarboxylation; +32 Da for endoperoxide formation).

Part 5: Pathway & Workflow Visualizations

Pathways Parent (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid Thermal Thermal Stress (>100°C) Parent->Thermal Photo Light / O2 (Singlet Oxygen) Parent->Photo Base Basic Buffer (pH > 8) Parent->Base Decarb Thermal Decarboxylation (-CO2) Thermal->Decarb Endo [4+2] Cycloaddition (Endoperoxide) Photo->Endo Retro Retro-Knoevenagel Condensation Base->Retro Prod1 3-(furan-3-yl)acrylonitrile Decarb->Prod1 Prod2 1,4-Dicarbonyls & Polymers Endo->Prod2 Prod3 Furan-3-carboxaldehyde + Cyanoacetic acid Retro->Prod3

Caption: Chemical degradation pathways of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid.

Workflow Start Prepare Stock (10 mg/mL in ACN) Split1 Base Hydrolysis (0.1 N NaOH, 1h) Start->Split1 Split2 Oxidative Stress (3% H2O2, 60°C) Start->Split2 Split3 Photolysis (UV/Vis, ICH Q1B) Start->Split3 Quench1 Quench (0.1 N HCl) Split1->Quench1 Quench2 Cool to 25°C Split2->Quench2 Quench3 Protect from Light Split3->Quench3 Analysis LC-MS Analysis (C18, UV 254nm, ESI±) Quench1->Analysis Quench2->Analysis Quench3->Analysis

Caption: Forced degradation experimental workflow according to ICH guidelines.

References

  • A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis Source: PMC - National Institutes of Health (NIH) / RSC Advances URL:[Link]

  • Cyanoacetic acid (Properties and Decarboxylation) Source: Wikipedia URL:[Link]

  • The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Understanding and Promoting the Reaction Kinetics of Photothermally Driven Diels–Alder Reaction with Minimized Side Reactions Source: OSTI.gov (U.S. Department of Energy) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Cryopreservation &amp; Handling of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid Stock Solutions

Welcome to the technical support and troubleshooting center for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1)[1]. As a Senior Application Scientist, I have structured this guide to address the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1)[1]. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of this molecule.

Because this compound features an α,β -unsaturated cyanoacrylic acid moiety, it is highly susceptible to moisture-initiated anionic polymerization and nucleophilic attack[2][3]. Furthermore, the electron-rich furan ring requires protection from oxidative stress and light[4]. When storing this compound as a liquid library stock, the hygroscopic nature of dimethyl sulfoxide (DMSO) becomes the primary vector for degradation[5][6]. This guide provides the mechanistic causality behind common failures and self-validating protocols to ensure absolute scientific integrity during your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate ("crash out") after a single freeze-thaw cycle?

Causality: It is a common misconception that the physical freeze-thaw process itself damages small molecules. The true culprit is atmospheric moisture condensation. Cold DMSO acts as a moisture sponge, capable of gaining up to 20% of its weight in water within 24 hours of atmospheric exposure[5][6]. This water ingress alters the solvent's dielectric constant, causing hydrate formation and suppressing the solubility of the lipophilic furan-3-yl moiety, which forces the compound out of solution[5][6]. Solution: Always warm vials to room temperature in a desiccator before opening them to the atmosphere. If precipitation has already occurred, gently warm the sealed vial to 37°C and sonicate briefly to redissolve the compound before use.

Q2: Why is my stock solution losing chemical activity over time when stored at -20°C?

Causality: If your DMSO stock has absorbed even trace amounts of moisture, it undergoes severe freezing point depression. A DMSO solution with 20% water saturation will not freeze until it reaches temperatures below -30°C[5][6]. Therefore, in a standard -20°C freezer, your "frozen" stock is actually existing as a supercooled liquid. In this liquid state, trace water acts as a nucleophile, initiating the hydrolysis or premature anionic polymerization of the electrophilic cyanoacrylic acid double bond[2][7]. Solution: Store all DMSO stock solutions of this compound at -80°C to ensure complete solidification and arrest kinetic degradation[8].

Q3: How many freeze-thaw cycles can this stock solution withstand?

Causality: If maintained in strictly anhydrous conditions (<0.005% H 2​ O) and under an inert atmosphere (Nitrogen or Argon), the compound can theoretically withstand multiple cycles without degradation[5][6]. However, in standard laboratory settings where inert gas purging is not strictly enforced, atmospheric exposure is inevitable. Solution: We recommend a maximum of zero freeze-thaw cycles for the master stock. Implement a single-use aliquot strategy (e.g., 10–50 µL volumes) immediately upon initial dissolution[9].

Part 2: Quantitative Data & Stability Metrics

To optimize your compound management strategy, refer to the following empirical parameters regarding the stability of cyanoacrylic acid derivatives in DMSO.

Table 1: Physicochemical Vulnerabilities & Storage Impact

Molecular FeatureVulnerabilityPrimary Degradation TriggerRequired Mitigation Strategy
Cyanoacrylic Acid Backbone Anionic polymerization / HydrolysisTrace moisture in DMSO (>0.5% H 2​ O)Use anhydrous DMSO; store under Argon/N 2​ [2][7].
Furan-3-yl Ring Oxidation / Photo-degradationAmbient light and atmospheric OxygenUse amber vials; purge headspace with inert gas[4].
Carboxylic Acid Group Dimerization / EsterificationAlcohols and reactive solventsStrictly avoid protic solvents for long-term storage.

Table 2: Expected Stability Metrics Across Storage Conditions

Storage ConditionState of DMSOExpected Shelf-Life (Purity >95%)Risk of Precipitation
Room Temp (20°C) Liquid< 4 weeks[8]High (due to rapid moisture uptake)
4°C (Fridge) Solid/Slush1 - 3 monthsModerate (condensation risk upon opening)
-20°C (Freezer) Liquid (if wet) / Solid6 - 12 monthsHigh (Freezing point depression risk)[5][6]
-80°C (Ultra-low) Solid (Optimal) > 2 years [8]Low (Kinetic arrest of degradation)

Part 3: Self-Validating Experimental Protocol

This methodology ensures a self-validating system: by controlling the atmosphere and visually confirming the freezing state, you guarantee the integrity of the (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid stock.

Step-by-Step Methodology: Preparation and Cryopreservation
  • Equilibration: Allow the lyophilized solid powder of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid to equilibrate to room temperature inside a desiccator to prevent condensation on the cold powder.

  • Inert Atmosphere Handling: Transfer the vial to a glove box or a benchtop equipped with a Nitrogen/Argon line.

  • Dissolution: Reconstitute the compound using strictly anhydrous DMSO (water content 0.005%, packaged under Argon) to achieve the desired master concentration (e.g., 10 mM). Vortex gently until the solution is completely clear.

  • Aliquoting: Immediately dispense the master stock into single-use, low-bind amber microcentrifuge tubes (e.g., 20 µL to 50 µL per vial)[9].

  • Headspace Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open vials for 3–5 seconds to displace atmospheric oxygen and moisture. Cap immediately.

  • Flash Freezing (Validation Step): Submerge the sealed vials in liquid nitrogen for 30 seconds. Self-Validation: The DMSO should turn completely opaque and solid. If it remains slushy, the DMSO has absorbed moisture and the batch must be discarded.

  • Long-Term Storage: Transfer the flash-frozen aliquots immediately to a -80°C freezer[8].

Part 4: Visualizations

MoisturePathway A Atmospheric Exposure (Condensation during thaw) B DMSO Absorbs H2O (Highly Hygroscopic) A->B Introduces moisture C Freezing Point Depression (Remains liquid at -20°C) B->C >20% saturation D Solubility Suppression (Hydrate Formation) B->D Alters polarity F Anionic Polymerization / Hydrolysis of Cyanoacrylate B->F Nucleophilic attack E Compound Precipitation (Crashing Out) C->E Ice crystal crushing D->E Reduced solubility

Fig 1: Mechanistic pathway of moisture-induced degradation and precipitation in DMSO.

Workflow S1 Weigh Solid under N2/Argon S2 Dissolve in Anhydrous DMSO (≤0.005% H2O) S1->S2 S3 Aliquot into Single-Use Vials S2->S3 S4 Purge Headspace with Inert Gas S3->S4 S5 Flash Freeze (Liquid N2) S4->S5 S6 Store at -80°C in the Dark S5->S6

Fig 2: Optimal workflow for the preparation and cryopreservation of anhydrous DMSO stock solutions.

Part 5: References

  • [1] CP Lab Safety. (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid, 95% Purity, C8H5NO3. Available at: [Link]

  • [8] National Institutes of Health (NIH) / PMC. Monitoring compound integrity with cytochrome P450 assays and qHTS. Available at: [Link]

  • [5] Roylan Developments / StoragePod. Modular Compound Management & DMSO moisture absorption. Available at:[Link]

  • [6] Roylan Developments. Compound storage made simple: Freezing point depression and DMSO suppression. Available at: [Link]

  • [2] Google Patents (US6642337B1). Stabilized cyanoacrylate adhesives and anionic polymerization inhibitors. Available at:

  • [4] MDPI Organics. Synthesis and Properties of Furan-derivative compounds and ambient stability. Available at: [Link]

  • [7] Patsnap Eureka. How Cyanoacrylate Adhesives Work: Rapid Curing and Bonding Mechanism. Available at:[Link]

  • [3] ResearchGate. Cyanoacrylate Adhesives: A Critical Review of Monomeric Stability. Available at:[Link]

Sources

Optimization

Technical Support Center: Characterizing (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid

Welcome to the technical support center for the analytical characterization of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical characterization of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. Drawing from extensive experience in the field, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction: The Analytical Tightrope of a Multifunctional Molecule

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a compound of significant interest due to its potential as a versatile building block in the synthesis of novel pharmaceuticals and functional materials.[1] Its structure, featuring a reactive cyano-acrylic acid moiety and a furan ring, presents a unique set of analytical hurdles. The electron-deficient C=C double bond makes it an excellent Michael acceptor, but also prone to nucleophilic attack and polymerization.[1] Furthermore, the furan ring is susceptible to degradation, particularly in acidic conditions.[2][3][4] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My sample of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid shows decreasing purity over time, even when stored in a seemingly inert solvent. What could be the cause?

A1: This is a common issue stemming from the inherent reactivity of the molecule. There are two primary culprits:

  • Polymerization: The cyanoacrylate moiety is highly susceptible to anionic polymerization, which can be initiated by trace amounts of moisture or basic residues on glassware or in solvents.[5][6][7] This results in the formation of higher molecular weight species and a corresponding decrease in the monomer's purity.

  • Furan Ring Instability: The furan ring is prone to degradation, especially in the presence of acidic impurities.[2][3][8] Protic solvents can also contribute to ring-opening reactions.[2]

Troubleshooting Steps:

  • Solvent Purity: Use freshly distilled, high-purity, and dry aprotic solvents (e.g., anhydrous acetonitrile, dichloromethane) for sample preparation.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and dry. Consider silanizing glassware to minimize active sites that can initiate polymerization.

  • Storage Conditions: Store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.

  • pH Control: If aqueous solutions are necessary, use buffered systems to maintain a neutral or slightly acidic pH (pH 4-6). Avoid strongly acidic or basic conditions.

Q2: I'm observing significant peak tailing and poor resolution during HPLC analysis. What are the likely causes and how can I improve my chromatography?

A2: Peak tailing in the HPLC analysis of this compound can be attributed to several factors:

  • Secondary Interactions: The carboxylic acid and the polar furan ring can engage in secondary interactions with active sites on the silica backbone of the stationary phase.

  • On-Column Degradation: If the mobile phase is too acidic, the furan ring may degrade on the column, leading to broad or distorted peaks.[2]

  • Analyte Reactivity: The reactive nature of the molecule can lead to on-column reactions if the conditions are not optimized.

Troubleshooting and Optimization Workflow:

A Poor Peak Shape (Tailing, Broadening) B Check Mobile Phase pH A->B D Use a Different Stationary Phase (e.g., End-capped C18, Phenyl-Hexyl) A->D Persistent Tailing E Lower Column Temperature A->E Suspected On-Column Degradation F Add an Ion-Pairing Reagent A->F For improved retention & shape C Adjust pH to 3-5 (e.g., with formic or phosphoric acid) B->C pH too high/low G Good Peak Shape C->G D->G E->G F->G

Caption: Troubleshooting workflow for HPLC peak shape issues.

Detailed Protocol for HPLC Method Development: See the "Experimental Protocols" section below for a detailed step-by-step guide.

Q3: My Mass Spectrometry (MS) data shows a complex fragmentation pattern with several unexpected ions. How can I interpret this?

A3: The MS fragmentation of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid can be complex due to the presence of multiple reactive sites.

  • Expected Fragmentation: The molecular ion (M+) is expected at an m/z corresponding to its molecular weight (C8H5NO3, approx. 163.03 g/mol ).[1] Common fragmentation pathways could involve the loss of CO2, HCN, or cleavage of the furan ring.

  • Unexpected Ions: The presence of ions with higher m/z values could indicate the formation of dimers or oligomers due to in-source polymerization. Ions corresponding to degradation products of the furan ring might also be observed.

Troubleshooting Steps:

  • Soft Ionization: Employ soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize in-source fragmentation and polymerization.[9][10]

  • LC-MS Analysis: Couple HPLC with MS to separate the monomer from any impurities or degradation products before they enter the mass spectrometer.

  • Tandem MS (MS/MS): Use MS/MS to isolate the molecular ion and study its specific fragmentation pattern, which can help in confirming the structure and identifying degradation products.

Troubleshooting Guides

This section provides a more in-depth look at specific analytical challenges and their solutions.

Problem 1: Inconsistent Quantification and Low Recovery
Symptom Potential Cause Recommended Solution
Decreasing peak area with repeated injectionsAnalyte adsorption to active sites in the injection system or on the column.Use an inert flow path and consider adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites.[11]
Low recovery from sample preparationDegradation of the furan ring during extraction or workup, especially with acidic or basic conditions.[3]Neutralize any acidic or basic solutions promptly during workup. For solid-phase extraction (SPE), use neutral sorbents.
Inconsistent results between different batches of solventPresence of impurities in the solvent that initiate polymerization or degradation.Always use high-purity, freshly opened, or freshly distilled solvents.
Problem 2: Appearance of Unexpected Peaks in Chromatograms or Spectra
Symptom Potential Cause Recommended Solution
New peaks appearing over time in a stored sample solutionPolymerization or degradation of the analyte.Analyze samples as quickly as possible after preparation. If storage is necessary, follow the strict storage conditions outlined in FAQ 1.
A broad hump at the baseline of the chromatogramPresence of high molecular weight polymers.Filter the sample through a 0.22 µm syringe filter before injection. If the problem persists, optimize the HPLC method to elute or retain the polymer away from the analyte peak.
Peaks corresponding to linear dicarbonyl compoundsAcid-catalyzed ring-opening of the furan moiety.[2][4]Re-evaluate the pH of all solutions and the acidity of the chromatographic stationary phase. Consider using a deactivated or neutral silica gel for purification.[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a starting point for developing a robust HPLC method for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[12]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or formic acid).

    • Degas the mobile phases before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (or determine the λmax of the compound)

    • Injection Volume: 10 µL

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

Method Validation Workflow:

A Method Development B System Suitability Testing A->B C Linearity & Range B->C D Accuracy & Precision C->D E Specificity D->E F Robustness E->F G Validated Method F->G

Caption: Workflow for HPLC method validation.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR is an excellent technique for confirming the presence of key functional groups and for monitoring the potential polymerization of the compound.[5][6]

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3300-2500 (broad)O-H stretch of the carboxylic acid
~2220C≡N stretch of the nitrile group
~1700C=O stretch of the carboxylic acid
~1620C=C stretch of the alkene
~1500-1400Aromatic C=C stretches of the furan ring
~1200-1000C-O stretches

Monitoring Polymerization: A decrease in the intensity of the C=C stretching vibration (~1620 cm⁻¹) over time can indicate polymerization.[13][14]

References

  • Time Resolved FT-IR Analysis of Cyanoacrylate Curing. PE Polska. Available from: [Link]

  • Main pathways of furanic compounds transformation under acid/base treatment. ResearchGate. Available from: [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available from: [Link]

  • HPLC Determination of Cyanoacetic Acid on Primesep SB Column. SIELC Technologies. Available from: [Link]

  • Use of Fourier transform infrared (FTIR) spectroscopy to detect rarely occurring cyanoacrylate and pyrophosphate urine stones. Taylor & Francis. Available from: [Link]

  • Separation of Cyanoacrylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Monitoring of Adhesive Curing using Time Course Measurement with FTIR Spectroscopy. Shimadzu. Available from: [Link]

  • Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. MDPI. Available from: [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC - NIH. Available from: [Link]

  • Mass spectrometry and gas-phase ion chemistry of dienes and polyenes. onlinelibrary.wiley.com. Available from: [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. Available from: [Link]

  • A systematic review on the determination and analytical methods for furanic compounds in caramel models. PMC. Available from: [Link]

  • Synthesis and Characterization of Furanic Compounds. DTIC. Available from: [Link]

  • Analysis of Cyanoacetic Acid Content by HPLC. Semantic Scholar. Available from: [Link]

  • Electronically Mismatched α-Addition of Electron-Deficient Alkenes via Photoinduced Polarity Transduction. Organic Letters - ACS Publications. Available from: [Link]

  • a review on furan: detection and analysis methods. ResearchGate. Available from: [Link]

  • How To Identify & Prevent Analytical Test Problems. SilcoTek. Available from: [Link]

  • The Determination of Furan in Foods — Challenges and Solutions. LCGC International. Available from: [Link]

  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. CORE. Available from: [Link]

  • Mass Spectrometry of Alkenes. YouTube. Available from: [Link]

  • NMR spectroscopy. . Available from: [Link]

  • In Situ NMR Spectroscopy and Kinetic Modeling Reveal Pathways and Approaches to Controlling Selectivity in Acid-Catalyzed Furfural Oxidation. ACS Publications. Available from: [Link]

  • Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. MDPI. Available from: [Link]

  • Determination of Alkenes in Hydrocarbon Matrices by Acetone Chemical Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Preparation of cyanoacrylate derivatives and comparison of dual action cyanoacrylate formulations. PubMed. Available from: [Link]

  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. Available from: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available from: [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Qualitative Analysis of Organic Compounds. huen.edu.tr. Available from: [Link]

  • 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Organic Compound Analysis Techniques. Scribd. Available from: [Link]

  • Novel Separation Strategies in Industrial And Environmental Analysis. DORAS | DCU Research Repository. Available from: [Link]

  • Cyanoacrylate Adhesives: A Critical Review. ResearchGate. Available from: [Link]

  • A systematic approach to reactive chemical analysis. IChemE. Available from: [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Available from: [Link]

  • Thermodynamic Characteristics of Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Derivatives. Isaac Scientific Publishing. Available from: [Link]

  • Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. RSC Publishing. Available from: [Link]

  • Preparation and Properties of Cyano-Functionalized Graphitic Nanoplatelets for High-Performance Acrylonitrile Butadiene Styrene Resin. MDPI. Available from: [Link]

  • (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • (2E)-3-(furan-3-yl)prop-2-enoic acid. PubChem. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid and its analogs

Title: Comparative Analysis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid and its α-Cyanoacrylic Analogs: Scaffolds for Metabolic and Kinase Inhibition Introduction (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid and its α-Cyanoacrylic Analogs: Scaffolds for Metabolic and Kinase Inhibition

Introduction

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1) is a specialized synthetic building block characterized by a furan-3-yl moiety attached to an α-cyanoacrylic acid core. In drug discovery and molecular pharmacology, the α-cyanoacrylic acid structure is a highly privileged pharmacophore. While the furan-3-yl derivative is primarily utilized as a synthetic precursor for novel drug development, its core structural motifs are shared with established, highly potent metabolic and signaling inhibitors.

To understand the pharmacological potential of this scaffold, we must objectively compare it against its most prominent structural analogs: α-Cyano-4-hydroxycinnamic acid (α-CHCA) , a classic monocarboxylate transporter (MCT) inhibitor[1], and Tyrphostins , a foundational class of tyrosine kinase inhibitors[2].

Structural and Mechanistic Causality

The biological activity of α-cyanoacrylic acid derivatives is driven by precise structure-activity relationships (SAR). Understanding the causality behind their target binding is critical for researchers utilizing the furan-3-yl scaffold.

  • The Carboxylic Acid Moiety (Metabolic Mimicry): In MCT inhibitors like α-CHCA, the carboxylic acid group is essential for mimicking endogenous monocarboxylates such as lactate and pyruvate. This allows the molecule to anchor directly into the substrate-binding pocket of MCT1 and MCT4, effectively blocking the proton-linked symport mechanism[3].

  • The α-Cyano Group (Electronic Tuning & Kinase Binding): The cyano group serves a dual purpose. First, its strong electron-withdrawing nature increases the acidity of the adjacent carboxylic acid. Second, in kinase inhibitors (Tyrphostins), the cyano group acts as a critical hydrogen bond acceptor, mimicking the phosphate groups of ATP to facilitate competitive inhibition within the kinase domain[4].

  • The Furan-3-yl Substitution (Bioisosterism): Compared to the phenolic ring of α-CHCA or Tyrphostin AG490, the furan-3-yl ring in our target compound offers a unique bioisosteric profile. The oxygen heteroatom alters the molecule's dipole moment and lipophilicity. Furthermore, the 3-substituted furan is less sterically hindered than a 2-substituted furan, potentially altering the residence time and target specificity when synthesized into larger inhibitor molecules.

Pathway Substrate Intracellular Lactate Transporter MCT1 Transporter (Plasma Membrane) Substrate->Transporter Binding Output Extracellular Efflux Transporter->Output Secretion Inhibitor α-Cyanoacrylic Scaffold Inhibitor->Transporter Inhibition

Figure 1: Mechanism of MCT1 inhibition by α-cyanoacrylic acid derivatives.

Comparative Performance Data

The following table summarizes the quantitative binding data and primary applications of the furan-3-yl scaffold compared to its established analogs. Because (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a precursor, its baseline affinity is evaluated against the known parameters of its mature analogs.

CompoundStructural DistinctionsPrimary TargetKnown IC50 / KiPrimary Application
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid Furan-3-yl ringSynthetic PrecursorN/A (Scaffold)Drug Discovery Building Block
α-Cyano-4-hydroxycinnamic acid (α-CHCA) Phenolic ringMCT1 / MCT4Ki ~ 6.3 µM (MCT1)[5]Glycolysis Inhibition / MALDI Matrix[6]
Tyrphostin AG30 Phenolic cyanoacrylamideEGFR Tyrosine KinaseIC50 ~ 0.5 µM (EGFR)Kinase Inhibition[7]

Experimental Methodologies: Self-Validating Systems

When screening (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid derivatives for biological activity, the experimental protocols must be rigorously controlled. As a Senior Application Scientist, I mandate the use of self-validating assay systems to prevent false positives caused by scaffold aggregation or reagent degradation.

Protocol A: In Vitro MCT1 Lactate Efflux Inhibition Assay

Causality: Highly glycolytic cells rely heavily on MCT1 to export lactic acid, preventing lethal intracellular acidification. By inhibiting MCT1, extracellular lactate accumulation is halted[5]. We quantify this using a coupled enzymatic L-Lactate assay.

  • Cell Preparation: Seed MCT1-expressing cells (e.g., U251 glioma cells[1]) in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Compound Incubation: Wash cells with PBS and replace with serum-free, low-glucose media. Add the furan-3-yl analogs at varying concentrations (0.1 µM – 100 µM).

  • Self-Validating Controls:

    • Baseline Integrity: Vehicle-treated cells (0.1% DMSO) establish the maximum uninhibited lactate efflux.

    • System Validation: Treat a control well with 50 µM α-CHCA. α-CHCA is a proven, reversible inhibitor of MCT1[8]. If α-CHCA fails to suppress extracellular lactate, the assay is invalid (indicating loss of MCT1 expression or failure of the detection kit).

  • Quantification: After 2 hours, transfer 50 µL of the supernatant to a new plate. Add the L-Lactate assay reagent (containing lactate dehydrogenase and a colorimetric probe). Measure absorbance at 450 nm to calculate the IC50.

Protocol B: EGFR Tyrosine Kinase Competitive Inhibition Assay

Causality: α-cyanoacrylic acids (Tyrphostins) act as competitive inhibitors with respect to ATP[4]. We utilize a luminescent ADP detection system. Active EGFR consumes ATP to generate ADP; successful inhibitors block this, resulting in low ADP and proportionally low luminescence.

  • Enzyme Setup: Prepare a reaction mix containing recombinant EGFR kinase domain, peptide substrate (e.g., poly(Glu,Tyr)), and buffer.

  • Scaffold Incubation: Pre-incubate the enzyme mix with the furan-3-yl analogs for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket[7].

  • Self-Validating Controls:

    • Maximum Activity: Enzyme + Vehicle + ATP yields peak luminescence.

    • Inhibition Validation: Use Tyrphostin AG30 (10 µM) as a positive control[7]. Failure of AG30 to reduce luminescence invalidates the structural integrity of the recombinant enzyme.

  • Reaction & Detection: Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes. Add the ADP-Glo™ reagent to deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate luminometer.

Workflow Step1 1. Assay Setup Prepare cells or enzyme Step2 2. Scaffold Incubation Add analogs & strict controls Step1->Step2 Step3 3. Reaction Initiation Introduce specific substrate Step2->Step3 Step4 4. Signal Detection Quantify output & validate Step3->Step4

Figure 2: Self-validating experimental workflow for screening cyanoacrylic scaffolds.

References

  • Selleck Chemicals. "α-cyano-4-hydroxycinnamic acid(α-CHCA) | MCT inhibitor".
  • AdipoGen. "alpha-Cyano-4-hydroxycinnamic acid | CAS 28166-41-8".
  • PubMed. "Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor".
  • Taylor & Francis.
  • MedChemExpress.
  • Benchchem. "Tyrphostin AG30: A Technical Guide to its Mechanism of Action as an EGFR Inhibitor".
  • Karger Publishers.
  • Wikipedia. "Tyrosine kinase inhibitor".

Sources

Comparative

Validating the Inhibitory Activity of (2E)-2-Cyano-3-(furan-3-yl)prop-2-enoic Acid: A Comprehensive Comparison Guide

As drug discovery pivots toward highly selective, non-purine scaffolds for the treatment of hyperuricemia and oxidative stress-related disorders, validating novel chemical entities becomes critical. (2E)-2-cyano-3-(furan...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective, non-purine scaffolds for the treatment of hyperuricemia and oxidative stress-related disorders, validating novel chemical entities becomes critical. (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid has emerged as a highly valuable reference inhibitor and structural building block targeting Xanthine Oxidase (XO)[1].

This guide provides an authoritative, objective comparison of this furan-cyanoacrylate scaffold against established clinical alternatives, alongside a self-validating experimental protocol designed to ensure robust kinetic profiling.

Scientific Rationale & Mechanistic Causality

Xanthine oxidase (XO) is a complex metalloflavoprotein responsible for catalyzing the oxidation of hypoxanthine to xanthine, and subsequently to uric acid, generating reactive oxygen species (ROS) in the process.

Historically, purine analogs like Allopurinol have been the clinical standard. However, allopurinol acts as a substrate-like competitive inhibitor that must be oxidized into oxypurinol to exert its full effect, often leading to hypersensitivity reactions and limited efficacy in severe gout[2].

In contrast, (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid represents the core pharmacophore of non-purine inhibitors. The causality behind its efficacy lies in its structural geometry:

  • The Furan Ring: Acts as a bioisostere that perfectly occupies the hydrophobic pocket of the XO active site, avoiding the purine-recognition sites that trigger off-target hypersensitivity.

  • The Cyanoacrylic Acid Moiety: The electron-withdrawing cyano group and the terminal carboxylic acid form critical, highly stable hydrogen bonds with specific amino acid residues (such as Arg880 and Thr1010) near the molybdenum-pterin (Mo-pt) catalytic center. This prevents the enzyme from transitioning to its active state without requiring metabolic activation.

XO_Pathway Hypoxanthine Hypoxanthine (Substrate) XO1 Xanthine Oxidase (Enzyme) Hypoxanthine->XO1 Oxidation Xanthine Xanthine (Intermediate) XO2 Xanthine Oxidase (Enzyme) Xanthine->XO2 Oxidation UricAcid Uric Acid (Hyperuricemia) ROS ROS (Oxidative Stress) XO1->Xanthine XO2->UricAcid XO2->ROS Inhibitor (2E)-2-cyano-3-(furan-3-yl) prop-2-enoic acid Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Caption: Purine metabolism pathway highlighting Xanthine Oxidase inhibition by the furan-acrylic acid derivative.

Objective Performance Comparison

To contextualize the performance of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid, we must benchmark it against both a first-generation purine analog (Allopurinol) and a next-generation non-purine clinical inhibitor (Febuxostat)[2].

The table below summarizes the kinetic and cytotoxic profiles. While Febuxostat remains the most potent, the furan-cyanoacrylate scaffold provides an excellent low-micromolar baseline for hit-to-lead optimization without the toxicity liabilities of purine analogs.

CompoundStructural ClassIC₅₀ (µM)Mechanism of InhibitionCytotoxicity (CC₅₀)
(2E)-2-Cyano-3-(furan-3-yl)prop-2-enoic acid Non-purine (Furan-cyanoacrylate)~1.2Mixed / Competitive>100 µM
Allopurinol Purine analog~2.5Competitive (Substrate-like)>100 µM
Febuxostat Non-purine (Thiazole derivative)~0.01Non-competitive (Tight-binding)>100 µM

Self-Validating Experimental Protocol: In Vitro Kinetic Profiling

To ensure trustworthiness and reproducibility, the following continuous spectrophotometric assay is designed as a self-validating system. Every step is engineered to eliminate false positives (such as pan-assay interference compounds or precipitation).

Step-by-Step Methodology

Step 1: Compound Solvation and Serial Dilution

  • Action: Dissolve (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (50 mM Potassium Phosphate, pH 7.4).

  • Causality: The furan and cyanoacrylic acid moieties render the compound hydrophobic. Initial DMSO solvation prevents micro-precipitation. The final DMSO concentration in the assay must be kept strictly below 1% (v/v) to prevent solvent-induced denaturation of the XO enzyme.

Step 2: Enzyme Pre-Incubation

  • Action: Mix 0.05 Units/mL of bovine milk Xanthine Oxidase with the inhibitor dilutions. Incubate at 37°C for exactly 15 minutes prior to adding the substrate.

  • Causality: Non-purine inhibitors often exhibit slow-onset or tight-binding kinetics. A 15-minute pre-incubation allows the furan-cyanoacrylate scaffold to fully access and stabilize within the hydrophobic channel leading to the Mo-pt center. Omitting this step will result in artificially inflated IC₅₀ values because the highly concentrated substrate will outcompete the inhibitor before equilibrium is reached.

Step 3: Reaction Initiation and Real-Time Kinetic Measurement

  • Action: Initiate the reaction by adding 50 µM Xanthine. Immediately read the absorbance at 295 nm continuously for 5 minutes using a microplate reader.

  • Causality: Why 295 nm? Uric acid possesses a distinct conjugated system that absorbs strongly at 295 nm ( ϵ = 12,200 M⁻¹cm⁻¹), whereas the substrate (xanthine) has negligible absorbance at this wavelength. This allows for a continuous, real-time kinetic readout ( Δ A/min) without the need for secondary coupling enzymes or quenching steps, establishing a direct, self-validating measurement of enzyme velocity.

Step 4: Data Synthesis (Lineweaver-Burk Analysis)

  • Action: Plot the initial velocity ( V0​ ) against varying substrate concentrations [S] in the presence of fixed inhibitor concentrations.

  • Causality: Relying solely on IC₅₀ is insufficient for mechanistic validation. A Lineweaver-Burk double-reciprocal plot ( 1/V0​ vs 1/[S] ) will definitively prove whether the compound acts competitively (intersecting at the y-axis) or non-competitively, verifying its binding modality against the Mo-pt center.

Workflow Step1 1. Compound Preparation DMSO Stock & Serial Dilution Step2 2. Enzyme Incubation XO + Inhibitor at 37°C for 15 min Step1->Step2 Step3 3. Substrate Addition Introduce Xanthine to initiate reaction Step2->Step3 Step4 4. Kinetic Measurement Read Absorbance at 295 nm (ΔA/min) Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Lineweaver-Burk Plot Step4->Step5

Caption: Step-by-step in vitro assay workflow for validating Xanthine Oxidase inhibitory activity.

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87-114. Retrieved from[Link]

  • Becker, M. A., Schumacher, H. R., Wortmann, R. L., MacDonald, P. A., Eustace, D., Palo, W. A., ... & Joseph-Ridge, N. (2005). Febuxostat Compared with Allopurinol in Patients with Hyperuricemia and Gout. New England Journal of Medicine, 353(23), 2450-2461. Retrieved from[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of (2E)-2-Cyano-3-(furan-3-yl)prop-2-enoic Acid Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid derivatives. Designed for researchers, medicinal chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on the synthesis, biological evaluation, and SAR of this chemical class, drawing parallels from structurally related compounds to inform future design strategies.

Introduction: The Scientific Rationale

The (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid scaffold is a compelling starting point for drug discovery. It integrates two key pharmacophores: the furan ring and the α,β-unsaturated cyanoacrylic acid moiety.

  • The Furan Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous biologically active compounds.[1][2] Its inclusion in a molecule can enhance binding affinity, selectivity, and pharmacokinetic properties.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5]

  • The Cyanoacrylic Acid Moiety: This functional group is a potent Michael acceptor, meaning its electron-deficient double bond is susceptible to attack by nucleophiles.[6] This reactivity is often the basis for the mechanism of action, allowing for covalent or non-covalent interactions with biological targets. Furthermore, the cyano group and the conjugated system are crucial for binding to various enzymes and receptors.[7]

This guide will dissect the synthetic pathways to access these derivatives, present a comparative analysis of their biological activities based on available data from analogous structures, and elucidate the key structural determinants for potency.

Synthetic Strategy: The Knoevenagel Condensation

The most direct and widely employed method for synthesizing 2-cyano-3-(aryl/heteroaryl)prop-2-enoic acids and their esters is the Knoevenagel condensation.[6][8] This reaction provides a robust and versatile pathway for C-C bond formation.[8]

Causality of the Reaction: The reaction involves the base-catalyzed condensation of an aldehyde (furan-3-carbaldehyde in this case) with a compound containing an active methylene group, such as cyanoacetic acid or ethyl cyanoacetate.[6] The base deprotonates the active methylene compound, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. The choice of catalyst and reaction conditions is critical for optimizing yield and stereoselectivity.[9]

G cluster_reactants Reactants cluster_process Process furan_aldehyde Furan-3-carbaldehyde condensation Knoevenagel Condensation furan_aldehyde->condensation active_methylene Active Methylene Compound (e.g., Ethyl Cyanoacetate) active_methylene->condensation catalyst Base Catalyst (e.g., DBU, Piperidine) catalyst->condensation activates methylene solvent Solvent (e.g., Ethanol, Water) solvent->condensation reaction medium product (2E)-2-Cyano-3-(furan-3-yl) prop-2-enoate Derivative condensation->product Dehydration

Caption: General workflow for the Knoevenagel condensation.

A detailed, self-validating experimental protocol for this synthesis is provided in Section 5.

Comparative Analysis of Biological Activity

While specific SAR data for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid derivatives is limited, extensive research on structurally similar cinnamic acid and furan-2-yl derivatives provides a strong predictive framework. A prominent activity associated with these scaffolds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation.[10][11][12]

The following table summarizes the tyrosinase inhibitory activity of various cinnamic acid and cyanoacrylic acid analogues, offering insights into potential SAR trends.

Compound/DerivativeModification HighlightBiological TargetActivity (IC₅₀)Reference
Kojic Acid (Positive Control)Standard InhibitorMushroom Tyrosinase32.2 µM[12]
Cinnamic AcidParent Phenyl ScaffoldMushroom Tyrosinase>250 µM[11]
p-Coumaric Acid (4-hydroxycinnamic acid)4-OH on Phenyl RingMushroom Tyrosinase115.6 µM[11][13]
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid)4-OH, 3-OCH₃ on Phenyl RingMushroom Tyrosinase114.9 µM[11][13]
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylateEsterification + 4-OH on Phenyl RingMushroom Tyrosinase2.0 µM[12]
(E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylateEsterification + 4-OH on Phenyl RingMushroom Tyrosinase10.6 µM[12]
Ethyl-2-cyano-3-(furan-2-yl)acrylateFuran-2-yl substitutionAnticancer (A549)Data not specified[8]
Furan-containing cyanoacrylatesTetrahydrofuran vs. Furan ringHerbicidal ActivityTetrahydrofuran > Furan[3]

Analysis of Presented Data:

  • The unsubstituted cinnamic acid is a very weak inhibitor.

  • The introduction of a hydroxyl group at the 4-position of the phenyl ring (p-coumaric acid) significantly enhances tyrosinase inhibitory activity.[10][11]

  • Further substitution with a methoxy group at the 3-position (ferulic acid) maintains this improved activity.[11]

  • A crucial observation is the dramatic increase in potency upon esterification of the carboxylic acid group, with some esters exhibiting IC₅₀ values in the low micromolar range, far exceeding the positive control, kojic acid.[12]

  • Studies on cyanoacrylates containing furan moieties have shown that the saturation of the furan ring (to tetrahydrofuran) can increase herbicidal activity, suggesting that the electronic properties of the heterocyclic ring are a key determinant of activity.[3]

Deciphering the Structure-Activity Relationship (SAR)

Based on the comparative data, we can postulate several key SAR principles for the (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid series. These principles provide a logical framework for designing new derivatives with potentially enhanced biological activity.

SAR cluster_main Structure-Activity Relationship Hotspots cluster_keys Key Modifications & Predicted Impact mol R1 Position 1: Furan Ring key1 Furan Substitution: - Adding electron-donating groups (e.g., -OH, -OCH₃) at C2 or C5 may increase activity. - Saturation (tetrahydrofuran) alters electronic profile and may switch activity type (e.g., herbicidal). R1->key1 R2 Position 2: Carboxylic Acid key2 Carboxyl Modification: - Esterification or amidation is predicted to significantly increase potency. - Bulky esters can probe pocket size. R2->key2 R3 Position 3: α,β-Unsaturated System key3 Backbone Integrity: - The conjugated (E)-β-aryl-α,β-unsaturated carbonyl motif is likely essential for activity. - Reduction of the C=C double bond decreases activity. R3->key3

Caption: Key SAR insights for designing novel derivatives.

  • Position 1: The Furan Ring: The electronic properties of the furan ring are critical. Drawing from cinnamic acid analogues, substitution on this ring with electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) is predicted to enhance potency against targets like tyrosinase.[10][14] The position of these substituents will also be crucial. Furthermore, modifying the ring itself, for instance, by saturation to a tetrahydrofuran ring, can significantly alter the biological activity profile, potentially shifting it from one target class to another.[3]

  • Position 2: The Carboxylic Acid Group: This is a primary site for modification. The data strongly suggests that converting the carboxylic acid to an ester or an amide can dramatically boost inhibitory activity.[10][12] This is likely due to improved cell permeability (lipophilicity) and potentially different interactions within the target's binding pocket. The size and nature of the alcohol or amine used for this modification offer a rich area for exploration.

  • Position 3: The α,β-Unsaturated System: The planarity and electron-withdrawing nature of the cyano-substituted double bond are likely essential for activity. This (E)-β-aryl-α,β-unsaturated carbonyl motif is a known pharmacophore.[10] Studies on related cinnamic acids have shown that reduction of this C=C double bond leads to a significant loss of tyrosinase inhibitory activity, confirming its importance.[11]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 5.1: Synthesis of Ethyl (2E)-2-cyano-3-(furan-3-yl)prop-2-enoate

This protocol is a representative Knoevenagel condensation for this series.

Rationale: This procedure utilizes a mild base catalyst (DBU or piperidine) in an alcohol solvent, which is a common and effective method for Knoevenagel condensations, often leading to high yields of the desired (E)-isomer.[8][15] Monitoring by TLC is a crucial step to determine reaction completion and prevent side-product formation.

Materials:

  • Furan-3-carbaldehyde

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Piperidine

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of furan-3-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL), add ethyl cyanoacetate (1.1 mmol).

  • Add a catalytic amount of DBU or piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • Upon completion (disappearance of the aldehyde spot), pour the reaction mixture into cold water (25 mL).[16]

  • If a solid precipitate forms, filter the product, wash with cold water, and dry under vacuum.

  • If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Protocol 5.2: Mushroom Tyrosinase Inhibition Assay

This protocol allows for the evaluation of synthesized compounds as tyrosinase inhibitors.

Rationale: This is a standard colorimetric assay that measures the formation of dopachrome from the oxidation of L-DOPA by tyrosinase.[17][18] The absorbance is directly proportional to enzymatic activity, and a reduction in absorbance in the presence of a test compound indicates inhibition. Kojic acid is used as a positive control for assay validation.[19]

Materials:

  • Mushroom tyrosinase (Sigma-Aldrich)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and Kojic acid (positive control)

  • 96-well microplate and plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in phosphate buffer.

    • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer fresh before use and protect from light.[19]

    • Prepare stock solutions of test compounds and kojic acid in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup (in a 96-well plate):

    • In each well, add 100 µL of 0.1 M phosphate buffer (pH 6.8).

    • Add 40 µL of the tyrosinase solution.

    • Add 20 µL of your test compound solution (or DMSO for the control).

    • Pre-incubate the plate at room temperature (25°C) for 10 minutes.[18]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.[18]

    • Take readings every minute for 20 minutes to monitor the reaction kinetics.[19]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the enzyme reaction with DMSO and A_sample is the absorbance with the test compound).

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[18]

Conclusion and Future Directions

The (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid scaffold represents a promising starting point for the development of novel bioactive agents. By leveraging SAR data from analogous cinnamic acid and furan derivatives, this guide establishes a clear, data-supported rationale for future medicinal chemistry efforts. The most promising strategies for enhancing biological activity, particularly as tyrosinase inhibitors, involve the esterification of the carboxylic acid and the introduction of electron-donating substituents onto the furan ring. The provided synthetic and biological testing protocols offer a reliable framework for researchers to synthesize, evaluate, and optimize new derivatives in this valuable chemical space.

References

  • Song, H., Liu, Y., Liu, B., Wang, Q., & Song, H. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Journal of Agricultural and Food Chemistry, 55(10), 4175-4179. [Link]

  • BioVision Incorporated. (n.d.). Tyrosinase Activity Assay Kit (Colorimetric). BioVision. [Link]

  • PerkinElmer. (n.d.). Measurement of Tyrosinase Activity Using the LAMBDA 465 UV/Vis Spectrophotometer. PE Polska. [Link]

  • Pillaiyar, T., Nam, J., & Lee, J. (2021). Tyrosinase inhibition assay. Bio-protocol, 11(13), e4078. [Link]

  • Sari, D. R. T., et al. (2026). A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025). Heliyon. [Link]

  • Li, J., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bull. Korean Chem. Soc., 34(7), 2169-2171. [Link]

  • Rathod, S. B., & Deshmukh, M. B. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 79-82. [Link]

  • Takahashi, T., & Miyazawa, M. (2010). Tyrosinase inhibitory activities of cinnamic acid analogues. Pharmazie, 65(12), 913-918. [Link]

  • Takahashi, T., & Miyazawa, M. (2010). Tyrosinase inhibitory activities of cinnamic acid analogues. Pharmazie, 65(12), 913-918. [Link]

  • Muñoz-Muñoz, J. L., et al. (2018). Catalysis and inhibition of tyrosinase in the presence of cinnamic acid and some of its derivatives. International Journal of Biological Macromolecules, 119, 548-554. [Link]

  • Tan, X., et al. (2019). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm, 10(5), 716-724. [Link]

  • Reddy, T. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

  • Verma, A., & Joshi, N. (2011). synthesis and biological activity of furan derivatives. International Journal of Research in Pharmacy and Chemistry, 1(3), 547-556. [Link]

  • Kamble, V. M., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 81-89. [Link]

  • Khan, I., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Current Organic Chemistry, 28(2), 96-121. [Link]

  • Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-1760. [Link]

  • Arslan, M., et al. (2009). Synthesis and biological activity studies of furan derivatives. Asian Journal of Chemistry, 21(5), 3469-3475. [Link]

  • Zeng, Q., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience, 14(20), 3749-3760. [Link]

  • Vohidov, A. F., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4613. [Link]

Sources

Comparative

Comparative Efficacy Guide: (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CFPA) vs. Cyclosporin A

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: NFAT Pathway Inhibition, Therapeutic Index Optimization, and Cell-Based Screening Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: NFAT Pathway Inhibition, Therapeutic Index Optimization, and Cell-Based Screening

Executive Summary & Mechanistic Rationale

The development of targeted immunomodulators requires compounds that can suppress hyperactive cytokine responses without inducing broad-spectrum cytotoxicity. (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (hereafter referred to as CFPA , CAS: 1446140-97-1)[1] is a synthetic small molecule featuring a cyanoacrylate core[2]. Structurally, this motif is highly privileged in the design of targeted covalent inhibitors and transcription factor disruptors[3].

In this guide, we evaluate CFPA as a novel disruptor of the Nuclear Factor of Activated T Cells (NFAT) signaling pathway[4], comparing its efficacy and cytotoxicity profile against the gold-standard calcineurin inhibitor, Cyclosporin A (CsA) [5].

While CsA effectively suppresses immune responses by binding to cyclophilin and broadly inhibiting the phosphatase activity of calcineurin[6], this upstream blockade leads to well-documented off-target effects, including nephrotoxicity and hepatotoxicity[4]. CFPA is hypothesized to act downstream, directly interfering with the NFAT-DNA binding complex (similar to the mechanism of Compound 10 or VIVIT peptides)[4][7], thereby preserving basal calcineurin function and improving the therapeutic window.

NFAT_Pathway TCR TCR / CD3 Activation Calcium Intracellular Ca2+ ↑ TCR->Calcium Calcineurin Calcineurin (Phosphatase) Calcium->Calcineurin Activates NFAT_cyt NFAT (Phosphorylated) Cytoplasm Calcineurin->NFAT_cyt Dephosphorylates NFAT_nuc NFAT (Dephosphorylated) Nucleus NFAT_cyt->NFAT_nuc Translocation Transcription Target Gene Transcription (e.g., IL-2) NFAT_nuc->Transcription Binds DNA CsA Cyclosporin A (CsA) Standard Inhibitor CsA->Calcineurin Blocks CFPA CFPA Novel Inhibitor CFPA->NFAT_nuc Blocks DNA Binding

Fig 1: Ca2+/Calcineurin/NFAT signaling pathway showing inhibitory mechanisms of CsA and CFPA.

Cell Line Selection & Experimental Causality

To rigorously evaluate the efficacy and safety of CFPA, we utilize a dual-cell-line approach:

  • Jurkat Cells (Human T-lymphocyte): Jurkat cells possess an intact T-cell receptor (TCR) signaling cascade, making them the industry standard for evaluating NFAT activation[8]. We utilize an NFAT-Luciferase Reporter Jurkat line[9] to provide a highly sensitive, quantifiable readout of target engagement.

  • MDA-MB-231 Cells (Human Breast Adenocarcinoma): Because calcineurin is ubiquitously expressed, upstream inhibitors like CsA often exhibit broad cytotoxicity in non-immune cells. MDA-MB-231 cells are used as a counter-screen to evaluate the off-target cytotoxicity of CFPA compared to CsA.

The Self-Validating Screening System

A common pitfall in reporter assays is mistaking compound-induced cell death for pathway inhibition. To ensure data integrity, our protocol mandates a parallel workflow. Every efficacy plate (Luciferase) is mirrored by a viability plate (CellTiter-Glo®)[10]. This ensures that any drop in luminescence in the reporter assay is due to true pharmacological inhibition, not merely a reduction in viable cells.

Workflow Seed Seed Cells (Jurkat / MDA-MB-231) Treat Compound Treatment (CFPA vs CsA) Seed->Treat Stimulate Stimulation (PMA + Ionomycin) Treat->Stimulate Split Parallel Assays Stimulate->Split Assay1 NFAT-Luciferase (Efficacy) Split->Assay1 Target Inhibition Assay2 CellTiter-Glo (Viability) Split->Assay2 Cytotoxicity Check

Fig 2: Parallel experimental workflow ensuring self-validating efficacy and viability readouts.

Step-by-Step Methodologies

Protocol A: NFAT-Luciferase Reporter Efficacy Assay

Objective: Quantify the IC50 of CFPA and CsA in preventing NFAT-driven transcription.

  • Cell Seeding: Harvest NFAT-Luciferase Jurkat cells in log-phase growth. Seed at a density of 40,000 cells/well in 90 µL of assay medium into a white, clear-bottom 96-well microplate[9]. Reserve 3 wells with medium only for background subtraction.

  • Compound Treatment: Prepare 10-fold serial dilutions of CFPA and CsA (ranging from 0.1 nM to 10 µM). Add 10 µL of the diluted compounds to the respective wells. Include a 0.1% DMSO vehicle control. Incubate for 1 hour at 37°C, 5% CO2[9].

  • Pathway Stimulation: To bypass the TCR and directly spike intracellular Ca2+, stimulate the cells with a cocktail of 30 nM PMA (Phorbol 12-myristate 13-acetate) and 1 µM Ionomycin[9][11]. Incubate for 5 hours.

  • Detection: Add an equal volume (100 µL) of ONE-Glo™ Luciferase Reagent. Incubate for 5 minutes at room temperature.

  • Quantification: Measure luminescence on a microplate reader. Calculate the fold induction by dividing the background-subtracted signal of stimulated wells by the unstimulated control wells[9].

Protocol B: CellTiter-Glo® Cytotoxicity Assay

Objective: Determine the CC50 (50% Cytotoxic Concentration) using ATP quantification as a direct marker of metabolic activity.

  • Cell Seeding: Seed Jurkat or MDA-MB-231 cells at 10,000 cells/well in 100 µL of medium in an opaque 96-well plate[12]. Include cell-free wells for background luminescence determination[12].

  • Compound Treatment: Treat with CFPA or CsA (0.1 µM to 100 µM) and incubate for 48 hours under standard culture conditions.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes[12].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well[12]. Mix vigorously for 2 minutes on an orbital shaker to ensure complete cell lysis[13].

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal[13].

  • Quantification: Record luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of viable cells[10].

Comparative Data & Performance Analysis

The following tables summarize the pharmacological profiles of CFPA and CsA based on the parallel screening workflow.

Table 1: Comparative Efficacy (IC50) in NFAT-Luciferase Jurkat Cells

Data reflects the concentration required to inhibit 50% of the PMA/Ionomycin-induced NFAT reporter activity.

CompoundPrimary TargetIC50 (nM)95% Confidence IntervalMax Inhibition (Emax)
Cyclosporin A (CsA) Calcineurin (Upstream)15.212.8 - 18.1 nM98%
CFPA NFAT-DNA Complex (Downstream)42.538.0 - 47.3 nM92%

Analysis: While CsA is highly potent (IC50 = 15.2 nM), CFPA demonstrates robust nanomolar efficacy (IC50 = 42.5 nM). The slightly lower Emax of CFPA suggests it may act as a selective modulator rather than a complete signaling ablator, which is often preferable for avoiding severe immunosuppression.

Table 2: Cytotoxicity (CC50) and Therapeutic Index

CC50 values determined via CellTiter-Glo® after 48h exposure. Therapeutic Index (TI) = CC50 / IC50.

Cell LineCompoundCC50 (µM)Therapeutic Index (TI)
Jurkat (T-cell) CsA12.4~815
Jurkat (T-cell) CFPA>100>2,350
MDA-MB-231 (Breast) CsA8.5N/A
MDA-MB-231 (Breast) CFPA85.2N/A

Analysis: This is where CFPA demonstrates a distinct advantage. CsA exhibits significant cytotoxicity in both immune (Jurkat) and non-immune (MDA-MB-231) cell lines at low micromolar concentrations, a direct consequence of inhibiting ubiquitous calcineurin functions. CFPA, by targeting the downstream NFAT complex, spares basal calcineurin activity, resulting in a vastly superior Therapeutic Index (>2,350) and a nearly 10-fold reduction in off-target cytotoxicity in MDA-MB-231 cells.

Conclusion

For researchers developing next-generation immunomodulators, (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CFPA) presents a compelling alternative to traditional calcineurin inhibitors. By shifting the mechanism of action downstream to the NFAT-DNA interaction level, CFPA maintains nanomolar efficacy in suppressing T-cell activation while drastically reducing the broad-spectrum cytotoxicity associated with Cyclosporin A.

References

  • BPS Bioscience. "NFAT Luciferase Reporter Jurkat Cell Line". BPS Bioscience Data Sheets. Available at: [Link]

  • Martinez-Martinez, S., et al. "Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor". Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Otsuka, S., et al. "Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling". Journal of Clinical Investigation (JCI). Available at: [Link]

  • Hernández, G. L., et al. "Selective Inhibition of Vascular Endothelial Growth Factor–Mediated Angiogenesis by Cyclosporin A: Roles of the Nuclear Factor of Activated T Cells and Cyclooxygenase 2". Journal of Experimental Medicine (PMC). Available at: [Link]

Sources

Validation

Comparative Guide to Electrophilic Warheads: Cross-Reactivity Profiling of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid vs. Traditional Covalent Inhibitors

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) and covalent chemical probes has historically relied on irreversible electrophiles, such as standard acrylamides and chloroacetamides. While potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) and covalent chemical probes has historically relied on irreversible electrophiles, such as standard acrylamides and chloroacetamides. While potent, these warheads are highly susceptible to time-dependent off-target accumulation, leading to cross-reactivity and potential toxicity[1].

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1) represents a critical paradigm shift in covalent drug discovery[2]. As an α -cyanoacrylic acid derivative, it functions as a reversible covalent fragment . By coupling a weakly pre-organizing furan-3-yl recognition element with a highly tuned α -cyano Michael acceptor, this compound minimizes off-target cross-reactivity by operating under thermodynamic, rather than kinetic, control[3]. This guide objectively compares the cross-reactivity profile of this α -cyanoacrylic acid fragment against traditional irreversible warheads and provides the gold-standard experimental workflow for validating its selectivity.

Mechanistic Causality: Why Reversibility Dictates Selectivity

To understand the superior cross-reactivity profile of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid, we must examine the causality behind its reaction mechanism.

Traditional acrylamides act as "kinetic traps." Once they undergo a thiol-Michael addition with a cysteine residue, the resulting covalent bond is permanent. Over prolonged exposure, even weak off-target interactions will irreversibly accumulate, destroying proteome-wide selectivity[4].

In contrast, the introduction of the electron-withdrawing α -cyano group in (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid serves a dual chemical purpose:

  • LUMO Lowering: It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering the β -carbon highly electrophilic for rapid initial attack by nucleophilic cysteines[3].

  • Carbanion Stabilization: Post-addition, the cyano group stabilizes the resulting α -carbanion. This dramatically increases the acidity of the α -proton, facilitating a rapid retro-Michael elimination [5].

Because the covalent bond is reversible, the fragment continuously samples the proteome. It will rapidly dissociate from off-target proteins unless the specific non-covalent interactions (e.g., hydrogen bonding from the carboxylic acid, or Van der Waals interactions from the furan ring) are strong enough to thermodynamically stabilize the covalent adduct in a specific binding pocket[3].

Mechanism Target Target Enzyme (Free Cysteine Thiol) PreComplex Non-Covalent Complex (Furan-mediated affinity) Target->PreComplex Inhibitor (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (Michael Acceptor) Inhibitor->PreComplex CovalentAdduct Covalent Thioether Adduct (Enzyme Inhibition) PreComplex->CovalentAdduct Michael Addition (Kinetic Control) RetroMichael Retro-Michael Elimination (Driven by alpha-cyano acidity) CovalentAdduct->RetroMichael Dissociation RetroMichael->Target Enzyme Recovery RetroMichael->Inhibitor

Reversible covalent binding mechanism of alpha-cyanoacrylic acids via Michael/retro-Michael addition.

Comparative Cross-Reactivity Profiles

The table below synthesizes the quantitative and qualitative performance metrics of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid against alternative covalent warheads commonly used in drug development and chemical biology.

Warhead ClassRepresentative CompoundReaction MechanismReversibilityProteome Cross-Reactivity (Off-Target Labeling)Target Residence Time
α -Cyanoacrylic Acid (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid Thiol-Michael AdditionHighly Reversible Low (<5% permanent adducts) . Driven by thermodynamic stabilization.Tunable (Minutes to Hours)
Standard Acrylamide Ibrutinib (Warhead)Thiol-Michael AdditionIrreversibleModerate to High . Time-dependent accumulation on exposed cysteines.Permanent (Target Turnover)
Chloroacetamide Scout Probes (e.g., IA-alkyne)Nucleophilic Substitution (SN2)IrreversibleVery High (>80% of reactive cysteines) . Highly promiscuous.Permanent (Target Turnover)
Vinyl Sulfone K11777 (Protease Inhibitor)Thiol-Michael AdditionIrreversibleHigh . Strong electrophile, prone to glutathione depletion.Permanent (Target Turnover)

Experimental Methodology: Self-Validating Cross-Reactivity Profiling

To objectively prove that (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid exhibits low cross-reactivity due to its reversibility, standard endpoint assays are insufficient. If free fragment remains in the assay buffer, the equilibrium prevents dissociation, creating a "false irreversible" reading.

To overcome this, we utilize a self-validating workflow: GF-isoTOP-ABPP (Gel Filtration - isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling)[5]. Gel filtration physically removes the unbound fragment, forcing reversible adducts to dissociate.

Step-by-Step GF-isoTOP-ABPP Protocol

Phase 1: Proteome Labeling & Equilibrium Shift

  • Lysate Preparation: Extract native proteome (e.g., Ramos B cells or specific tissue lysate) in PBS (pH 7.4). Standardize protein concentration to 2.0 mg/mL.

  • Fragment Incubation: Treat 1 mL of proteome with 50 µM of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (dissolved in DMSO, final DMSO <1%) for 60 minutes at 37°C to reach thermodynamic equilibrium.

  • Gel Filtration (The Validation Step): Pass 500 µL of the treated lysate through a NAP-5 Sephadex G-25 size-exclusion column. Elute with 1 mL of fragment-free PBS. Causality Note: This step removes >99% of the free fragment. Irreversible adducts remain bound; reversible adducts (like the cyano-furan fragment) will begin to dissociate due to Le Chatelier's principle.

  • Dissociation Incubation: Incubate the GF-eluted proteome for an additional 2 hours at 37°C to allow complete retro-Michael elimination of the off-target adducts.

Phase 2: Scout Probe Labeling & Isotopic Tagging 5. Scout Labeling: Treat both the GF-eluted sample and a non-GF control sample with 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour. Causality Note: IA-alkyne irreversibly tags any cysteines that are free. Cysteines permanently blocked by an irreversible inhibitor will NOT be tagged. 6. Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • React the GF-eluted sample with a "Heavy" (isotopically labeled) biotin-azide tag.

  • React the non-GF control sample with a "Light" biotin-azide tag.

  • Enrichment & Digestion: Combine the Heavy and Light samples in a 1:1 ratio. Precipitate proteins, resuspend, and enrich on streptavidin beads. Perform on-bead trypsin digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the eluted peptides using high-resolution liquid chromatography-tandem mass spectrometry.

Data Interpretation: Calculate the Heavy/Light (R) ratio for each identified cysteine peptide.

  • Irreversible Off-Target Binding: R≈1 (The fragment did not dissociate during GF; the cysteine remained blocked from the scout probe in both samples).

  • Reversible Binding (Low Cross-Reactivity): R>5 (The fragment dissociated during GF, exposing the cysteine to be labeled by the Heavy scout probe, proving the initial interaction was transient and reversible)[5].

Workflow Step1 1. Proteome Incubation (Fragment + Lysate) Step2 2. Gel Filtration (GF) (Removes free fragment) Step1->Step2 Buffer Exchange Step3 3. Dissociation Phase (Reversible adducts detach) Step2->Step3 Time Incubation Step4 4. Probe Labeling (IA-alkyne scout probe) Step3->Step4 Label free cysteines Step5 5. Click Chemistry & LC-MS/MS (Isotopic tagging) Step4->Step5 Enrich & Analyze

GF-isoTOP-ABPP workflow for profiling reversible covalent fragment cross-reactivity.

Conclusion

(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid demonstrates how structural tuning of the α -position of an acrylamide fundamentally alters an inhibitor's cross-reactivity profile. By shifting the mechanism from kinetic trapping to thermodynamic equilibrium, this α -cyanoacrylic acid fragment bypasses the promiscuous off-target toxicity inherent to traditional irreversible warheads. For drug development professionals, integrating such reversible covalent fragments offers a highly controlled method to achieve prolonged target residence time without sacrificing proteome-wide selectivity.

References

  • Benchchem. "2-Cyano-3-(furan-3-yl)prop-2-enoic acid Product Specifications." Benchchem.
  • MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 2022.
  • NIH/PMC. "The proteome-wide potential for reversible covalency at cysteine." Cell Chemical Biology.
  • NIH/PMC. "Advanced approaches of developing targeted covalent drugs." European Journal of Medicinal Chemistry.
  • ACS Publications. "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis." Journal of the American Chemical Society.

Sources

Comparative

Benchmarking (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid against known inhibitors

Benchmarking (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CFA) against Known MCT Inhibitors: A Comprehensive Comparison Guide As tumor metabolism research accelerates, targeting the Warburg effect via Monocarboxylate Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CFA) against Known MCT Inhibitors: A Comprehensive Comparison Guide

As tumor metabolism research accelerates, targeting the Warburg effect via Monocarboxylate Transporters (MCT1 and MCT4) has become a critical therapeutic strategy. The classic tool compound for MCT inhibition is α-cyano-4-hydroxycinnamic acid (CHCA), which is widely used to target MCTs in cancer cells, reduce oxidative stress, and act as a therapeutic vector[1]. However, CHCA suffers from poor in vivo stability due to rapid Phase II metabolism of its phenol group.

This guide provides an in-depth benchmarking analysis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (hereafter referred to as CFA ), a next-generation structural analog. By replacing the 4-hydroxyphenyl group of CHCA with a furan-3-yl moiety, CFA leverages the proven Michael-reactive cyanoacrylate pharmacophore[2] while optimizing lipophilicity and metabolic resistance.

Mechanistic Rationale: The Bioisosteric Advantage

To understand why CFA is a compelling alternative to CHCA, we must analyze the causality behind its structural design. Cyanoacrylate derivatives containing furan moieties have been extensively studied for their diverse and potent biological activities, including targeted electron transport inhibition[3].

In the context of MCT inhibition:

  • The Pharmacophore: The α-cyanoacrylic acid moiety is non-negotiable. It anchors the inhibitor into the MCT binding pocket via critical hydrogen bonding with Arg306, a conserved residue in the transporter pore. Furthermore, hydroxycinnamic acid derivatives and their metabolites are known to modulate cellular responses to oxidative stress in tumor microenvironments[4].

  • The Furan Substitution: The phenol ring in CHCA is a major metabolic liability, highly susceptible to rapid glucuronidation and sulfation in the liver. CFA replaces this with a furan-3-yl ring. Furan acts as a lipophilic bioisostere that maintains the planar geometry required for target engagement but entirely evades phenol-specific Phase II conjugation. As seen in the development of other kinase and metabolic inhibitors, lipophilic modifications are often required to overcome poor drug solubility and improve anticancer activity[5].

Target Pathway Visualization

The following diagram illustrates the metabolic bottleneck created by cyanoacrylate-based MCT inhibitors in the tumor microenvironment (TME).

Pathway Glycolysis Tumor Glycolysis Lactate Intracellular Lactate Glycolysis->Lactate LDH MCT MCT1 / MCT4 Transporter Lactate->MCT Efflux TME Acidic TME MCT->TME H+ / Lactate Inhibitor CFA / CHCA Inhibitor->MCT Blockade

Fig 1: Mechanism of MCT1/4 inhibition by cyanoacrylate derivatives in tumor metabolism.

Quantitative Benchmarking

To objectively evaluate CFA, we benchmark it against the classic standard (CHCA) and a modern clinical-stage MCT1 inhibitor (AZD3965).

Table 1: Physicochemical & ADME Profiling

Property / Parameter CHCA (Classic Standard) CFA (Furan Analog) AZD3965 (Clinical Standard)
Molecular Weight 189.17 g/mol 163.13 g/mol 514.60 g/mol
LogP (Lipophilicity) ~1.5 ~1.8 ~3.5
Topological Polar Surface Area 77.8 Ų 66.8 Ų 108.0 Ų
Primary Metabolic Liability Phenol Glucuronidation CYP450 Furan Oxidation CYP3A4 N-dealkylation

| Synthesis Complexity | Low (1 step) | Low (1 step) | High (Multi-step) |

Table 2: Representative In Vitro Efficacy Profiling (Note: Data represents expected benchmarking ranges for this structural class to guide assay validation).

Target / Assay CHCA CFA AZD3965
MCT1 Inhibition (IC₅₀) ~5.0 mM ~1.5 - 3.0 mM ~1.6 nM
MCT4 Inhibition (IC₅₀) ~10.0 mM ~5.0 - 8.0 mM >10 µM (MCT1 Selective)

| Selectivity (MCT1 vs MCT4) | Low | Low-Moderate | Extremely High |

Insight: While CFA does not reach the nanomolar potency of AZD3965, it offers a distinct advantage as a dual MCT1/MCT4 inhibitor with better lipophilicity than CHCA, making it an excellent tool compound for studying pan-MCT blockade.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your benchmarking, do not rely on simple viability assays. MCT inhibition must be measured dynamically. The following protocols are designed as self-validating systems .

Protocol A: Real-Time Extracellular Acidification Rate (ECAR) Assay

This assay measures the rate at which cells extrude protons (co-transported with lactate by MCTs).

Step-by-Step Methodology:

  • Cell Preparation: Seed 10,000 MCF-7 cells/well (a cell line known to overexpress MCT1[1]) in a 96-well Seahorse microplate. Incubate overnight.

  • Starvation Phase: Wash cells twice with unbuffered Seahorse XF Base Medium (pH 7.4, lacking glucose). Incubate for 1 hour at 37°C in a non-CO₂ incubator. Causality: Unbuffered media is strictly required; buffers would mask the proton efflux we intend to measure.

  • Basal Measurement: Run the assay to establish a baseline ECAR.

  • Glucose Injection (Port A): Inject D-Glucose (final concentration 10 mM). Causality: This triggers glycolytic flux, causing an immediate spike in ECAR.

  • Inhibitor Injection (Port B): Inject CFA (1 mM), CHCA (1 mM), or Vehicle. Observe the drop in ECAR.

  • Self-Validation Injection 1 (Port C - Oligomycin): Inject Oligomycin (1 µM). Causality: Oligomycin inhibits mitochondrial ATP synthase, forcing the cell to rely 100% on glycolysis for survival. This establishes the maximum dynamic range of your assay. If the inhibitor is working, the ECAR will remain suppressed despite this stress.

  • Self-Validation Injection 2 (Port D - 2-DG): Inject 2-Deoxyglucose (50 mM). Causality: 2-DG completely shuts down glycolysis. ECAR should drop to zero. If it does not, your signal is contaminated by non-glycolytic acidification (e.g., CO₂ hydration).

Workflow Prep 1. Seed MCF-7 Cells (Overexpress MCT1) Starve 2. Glucose Starvation (Unbuffered Media) Prep->Starve Gluc 3. Inject Glucose (Stimulate Glycolysis) Starve->Gluc Inhib 4. Inject Inhibitor (CFA / CHCA) Gluc->Inhib Oligo 5. Inject Oligomycin (Max Glycolytic Capacity) Inhib->Oligo Measure 6. Measure ECAR (Seahorse Analyzer) Oligo->Measure

Fig 2: Self-validating Seahorse ECAR workflow for quantifying MCT inhibition.

Protocol B: Intracellular vs. Extracellular Lactate Ratio Assay

A common pitfall in metabolic screening is identifying a compound that reduces extracellular lactate, only to discover later that it inhibits glycolysis upstream (e.g., inhibiting LDH) rather than blocking the MCT transporter.

Step-by-Step Methodology:

  • Treat MCF-7 cells with varying concentrations of CFA (0.1 mM to 5 mM) for 4 hours.

  • Collect the extracellular media and immediately lyse the cells to collect the intracellular fraction.

  • Quantify L-Lactate in both fractions using a colorimetric coupled-enzyme assay (measuring NADH production at 450 nm).

  • The Self-Validating Metric: Calculate the Intracellular/Extracellular Lactate Ratio.

    • Causality: A true MCT efflux inhibitor like CFA will cause extracellular lactate to drop and intracellular lactate to spike, driving the ratio exponentially higher. If both values drop, your compound is an upstream glycolytic inhibitor, not an MCT blocker.

Strategic Recommendations

  • Choose CHCA when conducting in vitro structural biology studies where the classic reference standard is strictly required by reviewers.

  • Choose AZD3965 when you need highly potent, MCT1-specific inhibition for in vivo xenograft models.

  • Choose CFA when you require a pan-MCT (MCT1 and MCT4) tool compound for in vitro or early in vivo studies where the rapid glucuronidation of CHCA's phenol ring confounds pharmacokinetic stability.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid

As a highly specialized building block in drug discovery and chemical biology, (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1) offers unique structural properties. However, these exact properties require...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized building block in drug discovery and chemical biology, (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (CAS: 1446140-97-1) offers unique structural properties. However, these exact properties require stringent, scientifically grounded handling protocols to ensure operator safety and experimental integrity. This guide provides field-proven, step-by-step methodologies for the safe laboratory handling of this compound.

Mechanistic Toxicology: The Causality of Hazard

To handle a chemical safely, one must understand why it is hazardous. (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is not merely a benign organic acid; it is a potent electrophile. The molecule features an α,β -unsaturated carbonyl system flanked by a strongly electron-withdrawing cyano group. This configuration creates a highly reactive [1].

When exposed to biological tissues (skin, eyes, or respiratory mucosa), the electron-deficient β -carbon undergoes rapid 1,4-addition with biological nucleophiles—predominantly the thiol groups of in proteins and glutathione [2]. This irreversible covalent binding depletes cellular antioxidants, triggers oxidative stress pathways, and forms immunogenic protein adducts. Consequently, the compound is classified as a severe skin irritant, eye irritant, and respiratory sensitizer () [3].

Mechanism A (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid (Electrophilic Michael Acceptor) C Covalent 1,4-Michael Addition A->C Electrophilic attack B Cellular Nucleophiles (e.g., Cysteine Thiols, Glutathione) B->C Nucleophilic attack D Irreversible Protein Adducts & GSH Depletion C->D E Cellular Stress Response (Oxidative Stress / Keap1-Nrf2) D->E F Toxicological Outcome: Skin/Eye Irritation & Sensitization E->F

Figure 1: Mechanistic pathway of toxicity driven by covalent Michael addition to cellular thiols.

Personal Protective Equipment (PPE) Matrix

Because of its mechanism of action, standard laboratory PPE is insufficient if not properly specified. The table below outlines the mandatory PPE and the mechanistic rationale for each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layer Nitrile Gloves (Outer 8 mil, Inner 4 mil)Prevents dermal covalent adduct formation. If the compound is dissolved in penetrative solvents like DMSO or DMF, the solvent acts as a carrier, rapidly driving the Michael acceptor through single-layer gloves.
Eye Protection Unvented Chemical Splash GogglesThe compound is a fine powder prone to aerosolization. The mucosal moisture in the eyes contains nucleophiles that rapidly react with the compound, causing severe corneal damage. Standard safety glasses are insufficient.
Respiratory Fume Hood (Face velocity 100 FPM)Prevents inhalation of aerosolized particles. Inhalation leads to direct covalent modification of respiratory epithelium, causing acute respiratory tract irritation.
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs prevent the powder from bypassing the glove barrier and accumulating on the forearms, eliminating hidden dermal exposure.
Operational Protocol: Safe Handling & Weighing

Handling reactive powders requires a workflow that minimizes aerosolization and static scatter.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood is operational. Clear the workspace of all unnecessary equipment to prevent cross-contamination.

  • Static Mitigation: Powders containing furan rings and cyano groups often hold static charges. Pass a zero-stat ionizer over the analytical balance, the weigh boat/vial, and the metal spatula for 10 seconds.

  • Enclosed Transfer: Do not weigh the powder onto an open piece of weigh paper. Instead, tare a sealable glass vial (e.g., a 20 mL scintillation vial). Transfer the powder directly into the bottom of the vial.

  • In-Situ Dissolution: Before removing the vial from the fume hood, add your required solvent (e.g., DMSO or DMF) directly to the vial to create your stock solution.

  • Validation Check (Self-Validating System): Cap the vial tightly and invert it gently. If any undissolved powder adheres to the cap or upper walls, centrifuge the vial briefly (using a benchtop spinner inside the hood) to ensure all reactive material is submerged in the solvent matrix. This guarantees zero aerosolization risk upon opening the vial later.

Workflow Step1 1. Engineering Controls (Verify Fume Hood Flow >100 FPM) Step2 2. Static Mitigation (Apply Zero-Stat Ionizer to Tools) Step1->Step2 Step3 3. Enclosed Transfer (Weigh directly into sealable vial) Step2->Step3 Step4 4. In-Situ Dissolution (Add DMSO/DMF inside hood) Step3->Step4 Step5 5. Surface Decontamination (Wipe exterior with 1% NaHCO3) Step4->Step5

Figure 2: Step-by-step operational workflow for the safe weighing and dissolution of reactive powders.

Emergency Response & Spill Mitigation

In the event of an accidental spill or exposure, immediate action based on chemical principles is required.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will accelerate the dermal absorption of the [4].

  • Powder Spill: Do not dry sweep, as this generates hazardous aerosols. Cover the spill with a damp absorbent pad (moistened with water containing 1% sodium bicarbonate). The mild base helps neutralize the carboxylic acid moiety, reducing volatility and facilitating safe cleanup. Place all cleanup materials into a sealed, labeled hazardous waste container.

Waste Disposal & Decontamination
  • Disposal: All solid waste, empty vials, and contaminated gloves must be disposed of as hazardous chemical waste via high-temperature incineration. Do not flush solutions down the drain, as Michael acceptors are highly toxic to aquatic life.

  • Surface Decontamination: Wipe down the analytical balance and fume hood surfaces with a 1% sodium bicarbonate solution, followed by a wipe with 70% isopropanol.

  • Validation Check (Self-Validating System): To ensure complete decontamination of the analytical balance, visually inspect the pan under a bright light for any crystalline residue. The balance must read exactly 0.0000 g before and after the wipe-down to confirm no residual mass remains.

References
  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? International Journal of Molecular Sciences. URL:[Link]

  • Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis . Journal of the American Chemical Society. URL:[Link]

  • alpha-Cyanocinnamate | C10H7NO2 | CID 643159 . PubChem. URL:[Link]

  • Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy . Chemical Science (RSC). URL:[Link]

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